Ethyl 4-acetamido-3-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-acetamido-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-9(10(14)6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURVEOMRNSPVTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-18-9 | |
| Record name | Ethyl 4-acetamido-3-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Q535BU4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-acetamido-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-acetamido-3-hydroxybenzoate is a chemical compound of interest in pharmaceutical research and development, primarily recognized as an impurity and intermediate in the synthesis of the antiviral drug Oseltamivir.[1][2][3] Understanding its fundamental properties is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the core chemical and physical properties of this compound, alongside generalized experimental protocols relevant to its synthesis and biological evaluation.
Core Properties
This compound presents as a white to pale yellow solid or a brown crystalline powder.[1] For optimal stability, it should be stored under refrigerated conditions at 2-8°C.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | [2] |
| Molecular Weight | 223.23 g/mol | [2] |
| CAS Number | 1346604-18-9 | [2] |
| Appearance | White to Pale Yellow Solid, Brown crystalline powder | [1] |
| Storage Temperature | 2-8°C | [1] |
| Predicted Boiling Point | 445.9 ± 35.0 °C | |
| Solubility (Predicted) | Chloroform (Slightly), DMSO (Sparingly), Ethyl Acetate (B1210297) (Slightly), Methanol (Slightly) | |
| Computed LogP | 1.5273 | [2] |
| Topological Polar Surface Area (TPSA) | 75.63 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 3 | [2] |
Synthesis and Purification
A generalized workflow for this synthesis is depicted below.
Experimental Protocols
General Synthesis Protocol (Hypothetical):
-
Reaction Setup: To a solution of Ethyl 4-amino-3-hydroxybenzoate in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable acetylating agent such as acetic anhydride or acetyl chloride dropwise at a controlled temperature (e.g., 0°C). A base (e.g., triethylamine (B128534) or pyridine) may be required to scavenge the acid byproduct.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectral Data
While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred.
-
¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons, an amide proton, a hydroxyl proton, and a methyl group from the acetyl moiety.
-
¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the ester and amide, aromatic carbons, the carbons of the ethyl group, and the methyl carbon of the acetyl group.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, C=O stretches for the ester and amide, and aromatic C-H and C=C stretches.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (223.23 g/mol ).
Biological Activity
This compound is primarily known as an impurity in the synthesis of Oseltamivir, a potent neuraminidase inhibitor used to treat influenza. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit neuraminidase.
Neuraminidase Inhibition Assay
A common method to assess the inhibitory activity of compounds against neuraminidase is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
Enzyme Reaction: In a microplate, add the neuraminidase enzyme to each well containing the test compound dilutions and a control (enzyme without inhibitor).
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a high pH buffer).
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) value.
Conclusion
This technical guide provides a summary of the currently available information on the basic properties of this compound. While key physicochemical data and its role as an Oseltamivir impurity are established, there is a notable lack of detailed, publicly available experimental protocols for its synthesis and comprehensive spectral and biological activity data. The generalized protocols and workflows provided herein offer a starting point for researchers and drug development professionals working with this compound. Further experimental investigation is warranted to fully characterize this molecule.
References
An In-depth Technical Guide to Oseltamivir Impurity D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Oseltamivir Impurity D, a known process-related impurity and potential degradation product of the antiviral medication Oseltamivir. This document outlines its chemical identity, synthesis, and analytical characterization, offering valuable insights for researchers and professionals involved in the development, manufacturing, and quality control of Oseltamivir.
Chemical Identity and Physical Properties
Oseltamivir Impurity D is chemically known as Ethyl 4-acetamido-3-hydroxybenzoate.[1][2][3][4][5] It is also referred to by several synonyms, including Oseltamivir Phenol Impurity and Oseltamivir EP Impurity D.[1][5] The compound is typically a white to off-white or pale yellow solid.[5]
Table 1: Chemical Identifiers and Physical Properties of Oseltamivir Impurity D
| Parameter | Value | Reference |
| Chemical Name | This compound | [1][2][3][4][5] |
| Synonyms | Oseltamivir Phenol Impurity, Oseltamivir EP Impurity D, 4-Acetylamino-3-hydroxy-benzoic acid ethyl ester | [1][5] |
| CAS Number | 1346604-18-9 | [1][3][4][5] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1][2][3] |
| Molecular Weight | 223.23 g/mol | [1][2][3] |
| Appearance | White to Pale Yellow Solid | [5] |
| Storage | 2-8°C, Refrigerator | [5] |
Synthesis of Oseltamivir Impurity D
While specific, detailed proprietary synthesis protocols are not publicly available, the formation of Oseltamivir Impurity D is understood to be related to the manufacturing process of Oseltamivir. One suggested synthetic route involves the simulation of the synthesis conditions of amino crotonate ethyl ester, followed by modification, purification, and cyclization.
A plausible, generalized laboratory-scale synthesis protocol is outlined below. This protocol is illustrative and would require optimization for specific applications.
Illustrative Synthesis Protocol
Objective: To synthesize this compound.
Materials:
-
4-Amino-3-hydroxybenzoic acid
-
Ethanol (absolute)
-
Acetyl chloride
-
Thionyl chloride (SOCl₂) or other suitable esterification catalyst
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification:
-
Suspend 4-amino-3-hydroxybenzoic acid in absolute ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent like ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate to yield the crude ethyl 4-amino-3-hydroxybenzoate.
-
-
Acetylation:
-
Dissolve the crude ethyl 4-amino-3-hydroxybenzoate in a suitable solvent such as dichloromethane.
-
Add a base, such as pyridine, to the solution.
-
Cool the mixture in an ice bath and slowly add acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Analytical Characterization
The identification and quantification of Oseltamivir Impurity D in pharmaceutical samples are crucial for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
While a specific validated method for Oseltamivir Impurity D is not publicly detailed, a general reverse-phase HPLC method for the analysis of Oseltamivir and its impurities can be adapted.
Table 2: General HPLC Parameters for the Analysis of Oseltamivir and its Impurities
| Parameter | Description |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The specific gradient or isocratic composition would need to be optimized. For example, a mobile phase of Methanol and Water (75:25% v/v) has been used for Oseltamivir analysis. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at approximately 223 nm. |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
| Injection Volume | 10-20 µL |
| Internal Standard (optional) | A suitable non-interfering compound can be used for improved quantitative accuracy. |
Sample Preparation:
-
Accurately weigh a known amount of the Oseltamivir drug substance or a crushed tablet.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and methanol).
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Spectroscopic Data
Detailed spectroscopic data for Oseltamivir Impurity D is often proprietary and provided with the purchase of a reference standard. However, the expected spectroscopic characteristics can be inferred from its chemical structure.
Table 3: Expected Spectroscopic Data for Oseltamivir Impurity D
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), an acetyl group (a singlet), aromatic protons, and protons of the hydroxyl and amide groups. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, carbons of the aromatic ring, the ethyl group, and the acetyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 223.23. Fragmentation patterns would involve the loss of the ethoxy group, the acetyl group, and other characteristic fragments. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch (hydroxyl), N-H stretch (amide), C=O stretches (ester and amide), and aromatic C-H and C=C vibrations. |
Logical Workflow for Impurity Management
The control of Oseltamivir Impurity D is a critical aspect of the drug manufacturing process. A systematic approach is necessary for its identification, monitoring, and mitigation.
Caption: Logical workflow for the identification, control, and management of Oseltamivir Impurity D.
Conclusion
Oseltamivir Impurity D is a critical quality attribute in the production of Oseltamivir. A thorough understanding of its chemical properties, formation, and analytical determination is essential for ensuring the safety and efficacy of the final drug product. This guide provides a foundational understanding for researchers and drug development professionals, emphasizing the importance of robust process controls and validated analytical methods for the effective management of this impurity.
References
Technical Guide: Ethyl 4-acetamido-3-hydroxybenzoate (CAS: 1346604-18-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-acetamido-3-hydroxybenzoate is a chemical compound primarily known as a process-related impurity of the antiviral drug Oseltamivir (B103847) (Tamiflu®).[][2] In pharmaceutical quality control, it is designated as Oseltamivir EP Impurity D.[][4] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, focusing on its chemical properties, analytical methodologies, and its relationship with Oseltamivir.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods and for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1346604-18-9 | [] |
| Molecular Formula | C₁₁H₁₃NO₄ | [] |
| Molecular Weight | 223.23 g/mol | [] |
| IUPAC Name | This compound | |
| Synonyms | Oseltamivir Impurity D, Oseltamivir EP Impurity D, 4-Acetylamino-3-hydroxybenzoic acid ethyl ester | [2][4] |
| Appearance | Brown crystalline powder | [2] |
| Purity | Typically >95% - ≥98% as a reference standard | [][] |
| Storage Conditions | 4°C, sealed storage, away from moisture | [] |
| SMILES | CCOC(=O)C1=CC=C(NC(C)=O)C(O)=C1 | [] |
| Topological Polar Surface Area (TPSA) | 75.63 Ų | [] |
| logP | 1.5273 | [] |
| Hydrogen Bond Donors | 2 | [] |
| Hydrogen Bond Acceptors | 4 | [] |
| Rotatable Bonds | 3 | [] |
Synthesis
A specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. Its preparation is typically undertaken for the purpose of creating a reference standard for analytical testing of Oseltamivir.
One source suggests that the synthesis of Oseltamivir EP Impurity D involves simulating the synthesis conditions of an amino crotonate ethyl ester after modification, followed by purification and cyclization.[] Another patent describes a general multi-step method for the preparation of chiral impurities of Oseltamivir, which may serve as a starting point for a synthetic strategy.[5] However, a direct and detailed protocol for this specific aromatic impurity is not provided.
The synthesis of related hydroxybenzoate esters often involves the esterification of the corresponding carboxylic acid. For example, the synthesis of ethyl 3-fluoro-4-hydroxybenzoate is achieved by refluxing 3-fluoro-4-hydroxybenzoic acid with ethanol (B145695) and concentrated sulfuric acid. A similar approach, starting from 4-acetamido-3-hydroxybenzoic acid, could be a plausible synthetic route.
Analytical Methodologies
The primary application of this compound is as a reference standard for the detection and quantification of impurities in Oseltamivir. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed for this purpose.
Experimental Protocol: Quantification of Oseltamivir Impurities by HPLC
While a specific protocol for the analysis of only this compound is not detailed, the following represents a general approach for the quantification of Oseltamivir and its impurities, which would include this compound.
Objective: To quantify the levels of this compound (Oseltamivir Impurity D) and other impurities in a sample of Oseltamivir phosphate (B84403).
Materials:
-
Oseltamivir phosphate sample
-
Reference standard for this compound
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. The pH of the aqueous phase is typically adjusted with an acid such as phosphoric acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the Oseltamivir phosphate sample in the diluent to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: UV detection at a wavelength where both Oseltamivir and the impurity have adequate absorbance (e.g., 220 nm).
-
Gradient Elution: A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase to elute the more non-polar impurities.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Biological Activity and Mechanism of Action
There is currently no publicly available information on the specific biological activity, mechanism of action, or toxicological profile of this compound. As it is considered an impurity of Oseltamivir, its biological effects have not been a primary area of research. The focus in the pharmaceutical industry is on ensuring its levels are kept below acceptable limits in the final drug product to minimize any potential risks to patients.
Visualizations
Analytical Workflow for Impurity Quantification
The following diagram illustrates a typical workflow for the quantification of this compound as an impurity in Oseltamivir.
Conclusion
This compound is a significant compound in the context of the quality control of the antiviral drug Oseltamivir. While detailed information on its synthesis and biological activity is limited in the public domain, its physicochemical properties and analytical detection methods are well-established. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and analysis of Oseltamivir, highlighting the importance of impurity profiling and control in the pharmaceutical industry. Further research into the potential biological effects of this and other drug impurities could provide valuable insights into drug safety and metabolism.
References
Physical and chemical properties of Oseltamivir Impurity D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Oseltamivir Impurity D, a known impurity in the synthesis of the antiviral drug Oseltamivir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Oseltamivir.
Chemical Identity and Physical Properties
Oseltamivir Impurity D, identified by the CAS number 1346604-18-9, is also known by its IUPAC name, ethyl 4-acetamido-3-hydroxybenzoate.[][2][3][4][5] It is recognized as a process-related impurity in the synthesis of Oseltamivir.[] The compound presents as a white to off-white solid and is soluble in methanol (B129727) and DMSO.[][6] For long-term stability, it is recommended to store Oseltamivir Impurity D at 2-8 °C.[6]
Table 1: Physical and Chemical Properties of Oseltamivir Impurity D
| Property | Value | References |
| IUPAC Name | This compound | [][2][4] |
| Synonyms | Oseltamivir EP Impurity D, Oseltamivir phenol, 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester | [][2][3][4] |
| CAS Number | 1346604-18-9 | [][3][4][6][7][8][9][10] |
| Molecular Formula | C₁₁H₁₃NO₄ | [][3][4][6][7][9][11][12] |
| Molecular Weight | 223.23 g/mol | [][3][4][6][7][9][11][12] |
| Appearance | White to Off-White Solid | [] |
| Melting Point | 158-164 °C | [] |
| Solubility | Soluble in Methanol and DMSO | [6][12] |
| Storage | 2-8 °C | [6] |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)O | [][2] |
| InChI | InChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-9(10(14)6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) | [][2][10] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Oseltamivir Impurity D are not extensively published in peer-reviewed literature. However, based on standard analytical practices for pharmaceutical impurities, the following methodologies are recommended. Commercial suppliers of Oseltamivir Impurity D provide a comprehensive Certificate of Analysis which includes data from these techniques.[6][11][12]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating reverse-phase HPLC method is crucial for the detection and quantification of Oseltamivir Impurity D. While a specific validated method for this impurity is not publicly available, a general method for Oseltamivir and its impurities can be adapted.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating Oseltamivir and its related substances.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve adequate separation of the impurity from the active pharmaceutical ingredient (API) and other impurities.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both Oseltamivir and the impurity have significant absorbance, for instance, around 220 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Structural Elucidation Techniques
The definitive identification of Oseltamivir Impurity D relies on a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. The spectra would confirm the presence of the ethyl ester, the acetamido group, and the substituted benzene (B151609) ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to the calculated exact mass of C₁₁H₁₃NO₄. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the water content and thermal stability of the impurity.
Synthesis Pathway
Logical Workflow for Identification and Characterization
The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity like Oseltamivir Impurity D.
Caption: Workflow for the Identification and Characterization of Oseltamivir Impurity D.
References
- 2. ashdin.com [ashdin.com]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. This compound | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Oseltamivir EP Impurity D | CAS No- 1346604-18-9 | Simson Pharma Limited [simsonpharma.com]
- 9. chemscene.com [chemscene.com]
- 10. 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester, 100 mg [lgcstandards.com]
- 11. saitraders.co.in [saitraders.co.in]
- 12. allmpus.com [allmpus.com]
In-Depth Technical Guide: Molecular Weight of Ethyl 4-acetamido-3-hydroxybenzoate
This guide provides a detailed analysis of the molecular weight of Ethyl 4-acetamido-3-hydroxybenzoate, a compound relevant to researchers, scientists, and drug development professionals.
Molecular Identity and Formula
This compound is chemically identified by the molecular formula C₁₁H₁₃NO₄.[1][2][3] This formula dictates the precise number of atoms of each element present in a single molecule of the compound.
Calculation of Molecular Weight
The molecular weight is a fundamental chemical property calculated by summing the atomic weights of all constituent atoms in the molecular formula. The atomic weights are based on the relative abundance of the isotopes of each element.
The calculation for this compound is as follows:
-
Carbon (C): 11 atoms × 12.011 amu/atom = 132.121 amu
-
Hydrogen (H): 13 atoms × 1.008 amu/atom = 13.104 amu
-
Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu
-
Oxygen (O): 4 atoms × 15.999 amu/atom = 63.996 amu
Total Molecular Weight = 132.121 + 13.104 + 14.007 + 63.996 = 223.228 amu
For practical laboratory purposes, this value is typically rounded to two decimal places.
Data Presentation
The molecular properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| CAS Number | 1346604-18-9 |
Elemental Composition and Contribution to Molecular Weight:
| Element | Number of Atoms | Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | 11 | 12.011 | 132.121 |
| Hydrogen | 13 | 1.008 | 13.104 |
| Nitrogen | 1 | 14.007 | 14.007 |
| Oxygen | 4 | 15.999 | 63.996 |
| Total | 29 | 223.228 |
Experimental Protocols
The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.
Detailed Methodology for Mass Spectrometry:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺ or other adducts, from which the molecular weight of the neutral molecule can be accurately determined.
Logical Workflow for Molecular Weight Determination
The process of identifying and confirming the molecular weight of a chemical compound follows a logical progression from its chemical formula to experimental verification.
Caption: Workflow for Molecular Weight Determination.
References
Oseltamivir Impurity D: A Comprehensive Technical Guide to Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of Oseltamivir Impurity D. Oseltamivir, an antiviral medication, requires stringent purity control to ensure its safety and efficacy. This document outlines the chemical properties, analytical methodologies, and characterization data for Oseltamivir Impurity D, a known related substance.
Chemical Identity and Properties
Oseltamivir Impurity D is identified as Ethyl 4-acetamido-3-hydroxybenzoate. Its fundamental properties are summarized in the table below.
| Property | Value |
| Systematic Name | This compound |
| Synonyms | Oseltamivir Phenol Analog, Oseltamivir BP Impurity D, Oseltamivir EP Impurity D |
| CAS Number | 1346604-18-9[1][2][3][4] |
| Molecular Formula | C11H13NO4[2][3] |
| Molecular Weight | 223.23 g/mol [2] |
| Appearance | White to Off-White Solid[5] |
| Solubility | Soluble in Methanol (B129727) (MeOH) and Dimethyl Sulfoxide (DMSO)[2] |
Spectroscopic and Chromatographic Data
The structural elucidation of Oseltamivir Impurity D is achieved through a combination of spectroscopic and chromatographic techniques. While specific spectral data is often proprietary and provided with the purchase of a certified reference standard, this section details the types of data generated and their significance in the characterization process. Commercial suppliers of the Oseltamivir Impurity D reference standard typically provide a comprehensive Certificate of Analysis (CoA) containing detailed analytical data.[6][7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the detection and quantification of Oseltamivir Impurity D. A typical purity analysis by HPLC is greater than 95%.[5][8]
Table 2: Representative HPLC Data for Oseltamivir Impurity D
| Parameter | Typical Value |
| Purity (by HPLC) | >95%[5][8] |
| Retention Time (RT) | Analyte-specific, method-dependent |
Spectroscopic Data
Spectroscopic analysis provides definitive structural information for Oseltamivir Impurity D.
Table 3: Spectroscopic Data for Oseltamivir Impurity D
| Technique | Data Type | Interpretation |
| ¹H NMR | Chemical Shifts (δ), Multiplicity, Coupling Constants (J) | Provides information on the number and environment of protons in the molecule. |
| ¹³C NMR | Chemical Shifts (δ) | Indicates the number and types of carbon atoms present in the structure. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Confirms the molecular weight and provides fragmentation patterns for structural elucidation. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Identifies functional groups present in the molecule, such as hydroxyl (-OH), amide (-NH-C=O), and ester (-C=O) groups. |
| Thermogravimetric Analysis (TGA) | Weight loss vs. Temperature | Determines thermal stability and the presence of volatile components. |
Experimental Protocols
The identification and characterization of Oseltamivir Impurity D involve a series of well-defined analytical methods. The following protocols are representative of the methodologies employed.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
A stability-indicating reverse-phase HPLC method is essential for separating Oseltamivir from its impurities, including Impurity D.
-
Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, a gradient or isocratic elution with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) or methanol. A reported method for Oseltamivir and its impurities uses a mobile phase of pH 2.5 buffer and methanol in a 55:45 (v/v) ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Oseltamivir and its impurities have significant absorbance, such as 215 nm.
-
Column Temperature: Ambient or controlled, for example, at 30°C.
-
Injection Volume: Typically 10-20 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase or a mixture of water and organic solvent, to a known concentration.
Spectroscopic Analysis
For spectroscopic characterization, the isolated and purified Oseltamivir Impurity D reference standard is used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve an accurately weighed amount of the impurity standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR (e.g., COSY, HSQC) spectra to fully assign the proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), using an appropriate ionization technique such as Electrospray Ionization (ESI).
-
Analysis: Obtain the full scan mass spectrum to determine the molecular ion peak and conduct fragmentation analysis (MS/MS) to aid in structural confirmation.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹) to identify characteristic absorption bands of the functional groups.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the identification and characterization process for Oseltamivir Impurity D.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alentris.org [alentris.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. OseltaMivir IMpurity D manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 6. Oseltamivir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Oseltamivir EP Impurity D | CAS No- 1346604-18-9 | Simson Pharma Limited [simsonpharma.com]
- 8. glppharmastandards.com [glppharmastandards.com]
In-Depth Technical Guide: Spectroscopic Data for Ethyl 4-acetamido-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-acetamido-3-hydroxybenzoate is a key chemical intermediate and a known impurity in the synthesis of the antiviral drug Oseltamivir, where it is designated as Oseltamivir Impurity D.[1] A thorough understanding of its spectroscopic properties is crucial for quality control, process optimization, and regulatory compliance in pharmaceutical development. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, along with a plausible synthetic route and the methodologies for its characterization.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 4-Acetylamino-3-hydroxybenzoic acid ethyl ester, Oseltamivir EP Impurity D[2]
Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | Singlet | 1H | Ar-OH |
| ~8.2 - 8.5 | Singlet | 1H | NH |
| ~7.8 | Doublet | 1H | Ar-H |
| ~7.6 | Doublet of doublets | 1H | Ar-H |
| ~7.0 | Doublet | 1H | Ar-H |
| 4.34 | Quartet | 2H | -OCH₂CH₃ |
| 2.18 | Singlet | 3H | -C(O)CH₃ |
| 1.37 | Triplet | 3H | -OCH₂CH₃ |
Note: Predicted data is based on standard chemical shift values and coupling patterns for similar functional groups. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~169 | -C (O)NH- |
| ~166 | -C (O)O- |
| ~148 | Ar-C -OH |
| ~133 | Ar-C -NH |
| ~126 | Ar-C -H |
| ~124 | Ar-C -C(O)O- |
| ~120 | Ar-C -H |
| ~115 | Ar-C -H |
| ~61 | -OC H₂CH₃ |
| ~24 | -C(O)C H₃ |
| ~14 | -OCH₂C H₃ |
Note: This is a predicted spectrum. Experimental verification is required.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3200 | Strong, Broad | O-H (hydroxyl) and N-H (amide) stretching |
| 3000 - 2850 | Medium | C-H (aliphatic) stretching |
| ~1710 | Strong | C=O (ester) stretching |
| ~1680 | Strong | C=O (amide I) stretching |
| ~1600, ~1520 | Medium | C=C (aromatic) stretching |
| ~1540 | Medium | N-H bending (amide II) |
| ~1250 | Strong | C-O (ester) stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 223.08 | [M]⁺ (Molecular Ion) |
| 178.07 | [M - OCH₂CH₃]⁺ |
| 150.06 | [M - C(O)CH₂CH₃]⁺ |
| 122.04 | [M - C(O)OCH₂CH₃ - CH₂CO]⁺ |
Note: The fragmentation pattern is predicted and would be dependent on the ionization technique used.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly detailed in readily available literature. However, a plausible synthetic route and standard analytical procedures are described below.
Synthesis of this compound
A likely synthetic pathway involves the esterification of 4-acetamido-3-hydroxybenzoic acid.
Reaction Scheme:
References
- 1. Oseltamivir Impurity D | 1346604-18-9 - Huateng Pharma [en.huatengsci.com]
- 2. 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester, 100 mg [lgcstandards.com]
- 3. chemscene.com [chemscene.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. glppharmastandards.com [glppharmastandards.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of oseltamivir (B103847) and its associated compounds. It covers the mechanism of action, pharmacokinetic properties, quantitative antiviral activity, resistance mechanisms, and detailed experimental protocols relevant to the study of these neuraminidase inhibitors.
Introduction
Influenza A and B viruses are significant global health threats, responsible for seasonal epidemics and occasional pandemics.[1] A key protein in the influenza virus life cycle is neuraminidase (NA), a surface glycoprotein (B1211001) that facilitates the release of newly formed virus particles from infected host cells.[2][3] By cleaving sialic acid residues from the host cell surface, NA prevents the aggregation of virions and allows for their efficient spread.[4][5]
Oseltamivir, marketed as Tamiflu®, is a potent and selective inhibitor of the neuraminidase enzyme of both influenza A and B viruses.[5][6] It is an orally administered prodrug that is widely used for the treatment and prophylaxis of influenza infections.[7][8] This guide explores the core biological activities of oseltamivir and its derivatives, providing quantitative data and procedural insights for research and development.
Mechanism of Action
Oseltamivir's antiviral effect stems from its function as a competitive inhibitor of the influenza neuraminidase enzyme.[4][9] The active form of the drug, oseltamivir carboxylate, is a sialic acid analogue. It binds to the highly conserved active site of the neuraminidase enzyme, preventing it from cleaving sialic acid on the host cell surface.[2][4] This inhibition leads to the aggregation of new virus particles on the cell surface, blocking their release and subsequent infection of other cells.[5][6]
Caption: Oseltamivir competitively inhibits neuraminidase, preventing viral release.
Pharmacokinetics and Prodrug Activation
Oseltamivir is administered orally as a phosphate (B84403) salt, which is an ethyl ester prodrug.[7][10] This form enhances oral bioavailability to approximately 80%.[5][11] After absorption from the gastrointestinal tract, oseltamivir phosphate is rapidly and extensively converted to its active metabolite, oseltamivir carboxylate, by carboxylesterase 1 (CES1) enzymes located predominantly in the liver.[6][12][[“]] Less than 5% of the prodrug circulates systemically.[6] The active metabolite, oseltamivir carboxylate, is then distributed to sites of influenza infection.[11]
Caption: Oseltamivir is a prodrug activated by hepatic esterases.
The pharmacokinetic profile of oseltamivir is predictable and dose-proportional.[7][11] The active metabolite has a longer half-life than the parent compound, allowing for effective antiviral concentrations with twice-daily dosing.[11]
| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active) | Reference(s) |
| Oral Bioavailability | >80% (as active metabolite) | - | [4][11] |
| Protein Binding | 42% | 3% | [4][6] |
| Metabolism | Extensively converted by hepatic esterases | Not further metabolized | [6][12] |
| Elimination Half-life | 1–3 hours | 6–10 hours | [4][6][11] |
| Excretion | >90% as active metabolite in urine | >99% via renal excretion | [4][9][11] |
Table 1: Pharmacokinetic Properties of Oseltamivir and its Active Metabolite.
Quantitative Biological Activity
The antiviral potency of oseltamivir and its derivatives is typically quantified using in vitro neuraminidase inhibition assays and cell-based assays that measure the reduction in viral replication.
| Compound | Influenza Strain | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference(s) |
| Oseltamivir Carboxylate | Influenza A (H1N1) | Neuraminidase Inhibition | 1.6 - 7.1 | [14] |
| Oseltamivir Carboxylate | A/Oklahoma/447/2008 (H1N1) | Neuraminidase Inhibition | 0.1 | [15] |
| Oseltamivir Carboxylate | A/HongKong/CUHK71923/2009 (H1N1, H275Y mutant) | Neuraminidase Inhibition | 10 | [15] |
| Oseltamivir Carboxylate | Influenza B | Neuraminidase Inhibition | ~8.0 | [14] |
| Oseltamivir Carboxylate | B/HongKong/CUHK33261/2012 | Neuraminidase Inhibition | 0.2 | [15] |
| CUHK326 (6f) | A/Oklahoma/447/2008 (H1N1) | Neuraminidase Inhibition | 1.9 | [15] |
| CUHK392 (10i) | A/Oklahoma/447/2008 (H1N1) | Neuraminidase Inhibition | 1.6 | [15] |
| CUHK392 (10i) | A/HongKong/CUHK71923/2009 (H1N1, H275Y mutant) | Neuraminidase Inhibition | <10 | [15] |
| Probenecid | A/Mississippi/3/2001 (H1N1) | Cell-based (prophylactic) | IC₅₀: 595 | [16] |
| Oseltamivir | A/Mississippi/3/2001 (H1N1) | Cell-based (prophylactic) | IC₅₀: 1200 | [16] |
Table 2: In Vitro Antiviral Activity of Oseltamivir and Related Compounds. IC₅₀ (Half-maximal inhibitory concentration) refers to the concentration required to inhibit 50% of enzyme activity or viral replication. EC₅₀ (Half-maximal effective concentration) is often used in cell-based assays.
| Compound | Cell Line | CC₅₀ (µM) | Reference(s) |
| Oseltamivir Derivatives (general) | Chicken Embryo Fibroblasts (CEFs) | >200 | [17] |
| CUHK326 (6f) | Madin-Darby Canine Kidney (MDCK) | >380 (non-toxic at 200x IC₅₀) | [15] |
| CUHK392 (10i) | Madin-Darby Canine Kidney (MDCK) | >320 (non-toxic at 200x IC₅₀) | [15] |
Table 3: Cytotoxicity of Oseltamivir-Related Compounds. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. A higher CC₅₀ value indicates lower cytotoxicity.
Mechanisms of Resistance
The primary mechanism of resistance to oseltamivir involves amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of oseltamivir carboxylate.[2][18] The most common and clinically significant mutation is a histidine-to-tyrosine substitution at position 275 (H275Y in N1 numbering).[18][19] This mutation alters the conformation of the enzyme's active site, sterically hindering the binding of oseltamivir's bulky pentyloxy group without significantly compromising the enzyme's ability to process its natural substrate, sialic acid.[2] Other mutations associated with reduced susceptibility have been identified at residues such as E119, I223, and N294.[19][20]
Caption: The H275Y mutation alters the NA active site, hindering oseltamivir binding.
Experimental Protocols
This protocol assesses the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Reagents and Materials : Recombinant influenza neuraminidase, fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid, MUNANA), assay buffer, test compounds, oseltamivir carboxylate (positive control), 96-well black plates, fluorescence plate reader.
-
Procedure :
-
Prepare serial dilutions of test compounds and controls in assay buffer.
-
In a 96-well plate, add a fixed amount of neuraminidase enzyme to each well.
-
Add the diluted test compounds to the wells and incubate for a specified period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., high pH buffer).
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (e.g., excitation ~365 nm, emission ~450 nm).
-
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the dose-response data to a suitable curve (e.g., four-parameter logistic regression).[21]
This protocol measures the ability of a compound to protect host cells from the cytopathic effect (CPE) of viral infection.[22]
-
Reagents and Materials : Host cells (e.g., MDCK), cell culture medium, influenza virus stock, test compounds, oseltamivir (positive control), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol), 96-well clear plates.
-
Procedure :
-
Seed MDCK cells in a 96-well plate and incubate to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in infection medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
Infect the cells with a predetermined titer of influenza virus (e.g., 100 TCID₅₀). Include uninfected cell controls and virus-only controls.[22]
-
Incubate the plate for 48-72 hours at 37°C until CPE is evident in the virus control wells.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals with the solubilization solution.
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis : Calculate the percentage of cell viability for each concentration compared to the uninfected cell control. The EC₅₀ is the compound concentration that provides 50% protection from virus-induced cell death.[23][24]
Caption: Key steps in determining antiviral efficacy using the MTT assay.
This protocol is essential to ensure that the observed antiviral activity is not due to the compound's toxicity to the host cells. The procedure is identical to the MTT assay described above but is performed on uninfected cells.[22][25]
-
Procedure : Follow the steps of the MTT assay, but omit the virus infection step (Step 4).
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated (vehicle-only) control cells. The CC₅₀ is the compound concentration that reduces cell viability by 50%.
Structure-Activity Relationship (SAR) Highlights
SAR studies aim to correlate the chemical structure of oseltamivir analogues with their biological activity, guiding the design of more potent inhibitors, especially against resistant strains.
-
C4-Acetamido Group : The stereochemistry of the C4-acetamido group is critical for enzyme recognition. Altering its spatial orientation can lead to a dramatic loss of inhibitory activity.[26]
-
C5-Amino Group : Replacing the C5-amino group with a more basic guanidino group can enhance binding and provide activity against oseltamivir-resistant mutants.[27]
-
Carboxylate to Phosphonate (B1237965) : Replacing the C1-carboxylate group with a phosphonate group has been shown to improve binding to neuraminidase and confer activity against resistant strains like H275Y.[27]
-
Lipophilic Side Chain : The pentyl ether side chain interacts with a hydrophobic pocket in the enzyme's active site. Modifications to this chain can influence potency and selectivity between influenza A and B strains.[2][28] Designing derivatives that target the adjacent 150-cavity in group-1 neuraminidases is a key strategy for developing inhibitors with improved activity against resistant viruses.[29]
Conclusion
Oseltamivir remains a cornerstone of anti-influenza therapy due to its effective inhibition of viral neuraminidase. Understanding its mechanism, pharmacokinetics, and the structural basis of its interaction with the target enzyme is crucial for its clinical application and for the development of next-generation antivirals. The emergence of resistant strains, primarily through mutations like H275Y, underscores the continuous need for research into novel oseltamivir derivatives and alternative therapeutic strategies. The quantitative assays and protocols detailed in this guide provide a foundational framework for the evaluation and advancement of such compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Path of Least Resistance: Mechanisms to Reduce Influenza's Sensitivity to Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oseltamivir - Wikipedia [en.wikipedia.org]
- 5. Neuraminidase Inhibitors for Treatment of Influenza A and B Infections [cdc.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical pharmacokinetics of the prodrug oseltamivir and its active metabolite Ro 64-0802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. In vitro pharmacological selectivity profile of oseltamivir prodrug (Tamiflu®) and active metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 19. news-medical.net [news-medical.net]
- 20. Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. frontierspartnerships.org [frontierspartnerships.org]
- 23. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 24. researchgate.net [researchgate.net]
- 25. Antiviral activity of novel oseltamivir derivatives against some influenza virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis, structure and inhibitory activity of a stereoisomer of oseltamivir carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Development of Oseltamivir Phosphonate Congeners as Anti-Influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Ethyl 4-acetamido-3-hydroxybenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Ethyl 4-acetamido-3-hydroxybenzoate, a compound of interest in pharmaceutical research and development, notably as a known impurity and potential intermediate in the synthesis of antiviral medications. The following protocols outline a reliable two-step synthetic route commencing from commercially available starting materials.
I. Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process:
-
Fischer Esterification: The initial step involves the esterification of 4-amino-3-hydroxybenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst to yield Ethyl 4-amino-3-hydroxybenzoate.
-
Acetylation: The subsequent step is the selective N-acetylation of the amino group of Ethyl 4-amino-3-hydroxybenzoate using acetic anhydride (B1165640) to produce the final product, this compound.
II. Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis.
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Amino-3-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | Starting Material |
| Ethanol | C₂H₆O | 46.07 | Reagent/Solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |
| Ethyl 4-amino-3-hydroxybenzoate | C₉H₁₁NO₃ | 181.19 | Intermediate |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reagent |
| This compound | C₁₁H₁₃NO₄ | 223.23 | Final Product |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Fischer Esterification | H₂SO₄ (catalytic) | Ethanol | Reflux (~78) | 4 - 6 | 85 - 95 |
| 2 | Acetylation | Acetic Anhydride | Ethyl Acetate (B1210297) | Room Temperature | 1 - 2 | 90 - 98 |
III. Experimental Protocols
Step 1: Synthesis of Ethyl 4-amino-3-hydroxybenzoate
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-hydroxybenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of absolute ethanol (approximately 10-20 volumes relative to the starting material).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 4-amino-3-hydroxybenzoate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a pure crystalline solid.
-
Step 2: Synthesis of this compound
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the purified Ethyl 4-amino-3-hydroxybenzoate (1.0 eq) from Step 1 in ethyl acetate (approximately 10 volumes).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 - 1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction completion by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to afford the final product as a pure solid.
-
IV. Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
Application Notes and Protocols for the Analytical Determination of Ethyl 4-acetamido-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-acetamido-3-hydroxybenzoate is a known impurity and degradation product of Oseltamivir (B103847) Phosphate, an antiviral medication.[1][2][3] Its detection and quantification are critical for the quality control of Oseltamivir drug substances and products to ensure their safety and efficacy. These application notes provide detailed protocols for the analysis of this compound, primarily focusing on a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Additionally, general considerations for a Gas Chromatography (GC) based approach are discussed.
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the analysis of this compound in the context of pharmaceutical quality control.[4][5][6] Gas Chromatography (GC) can also be a viable technique, particularly for volatile derivatives of the analyte.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase HPLC (RP-HPLC) method allows for the separation and quantification of this compound from the active pharmaceutical ingredient (API), Oseltamivir, and its other impurities.[4][5]
Experimental Protocol: HPLC Analysis of this compound
This protocol is based on established stability-indicating methods for Oseltamivir and its impurities.[4][6][7]
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or other suitable buffer reagents
-
This compound reference standard
-
Oseltamivir Phosphate bulk drug or formulation for analysis
2. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[4] |
| Mobile Phase | Buffer (pH 2.5) : Methanol (55:45, v/v)[4] |
| Buffer Preparation: 1% Orthophosphoric acid in water | |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 215 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
| Run Time | Sufficient to allow for the elution of all components of interest |
3. Preparation of Solutions
-
Diluent: A mixture of the mobile phase components in a suitable ratio (e.g., 1:1 v/v) is recommended.[4]
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 50 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the Oseltamivir Phosphate drug substance or formulation powder and dissolve it in the diluent to achieve a target concentration where the impurity can be accurately measured. Filter the solution through a 0.45 µm syringe filter before injection.[4]
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the sample solution.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the working standard solutions.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
5. Method Validation Parameters
The following table summarizes typical validation parameters for a stability-indicating HPLC method for Oseltamivir and its impurities.
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.999[4] |
| Accuracy (% Recovery) | 97.2 - 101.3% for known impurities[4] |
| Precision (%RSD) | < 2.0%[4] |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Specificity | The method should resolve the analyte peak from the API and other impurities.[5] |
Gas Chromatography (GC)
While less common for this specific application, GC can be used for the analysis of this compound, likely requiring derivatization to improve volatility and thermal stability.
General Protocol Considerations for GC Analysis
-
Derivatization: Silylation of the hydroxyl and amide groups is a common approach for similar compounds to increase their volatility.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) would be a suitable starting point.
-
Inlet: Split/splitless injection is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: A temperature gradient will likely be required to ensure good separation and peak shape.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS) for higher specificity and sensitivity.
A specific validated GC method for this compound was not found in the reviewed literature. Method development and validation would be required.
Data Presentation
Quantitative Data Summary for HPLC Method
| Analytical Parameter | Reported Value/Range | Reference |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | [4] |
| Accuracy (Recovery for impurities) | 97.2 - 101.3 % | [4] |
| Method Precision (%RSD) | < 2.0 % | [4] |
| Intermediate Precision (%RSD) | < 2.0 % | [4] |
| Resolution (between impurities and API) | > 1.5 | [4] |
Visualizations
Analytical Workflow for Quality Control of this compound
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. Stability indicating RP-HPLC method development and validation for oseltamivir API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method | Semantic Scholar [semanticscholar.org]
- 7. tsijournals.com [tsijournals.com]
Application Note: Quantification of Oseltamivir Impurity D using a Stability-Indicating HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Oseltamivir Impurity D (Ethyl 4-acetamido-3-hydroxybenzoate). Oseltamivir, an antiviral medication, requires stringent purity control, making the quantification of its impurities critical for ensuring pharmaceutical quality and safety.[1][2] This method is designed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines. The protocol is suitable for routine quality control analysis of bulk drug substances and finished pharmaceutical products.
Introduction
Oseltamivir is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B virus infections. During the synthesis of Oseltamivir Phosphate, various process-related impurities and degradation products can arise. Oseltamivir Impurity D, chemically identified as this compound, is one such potential impurity that needs to be monitored and controlled within acceptable limits.[1][3][4][] The chemical structure of Oseltamivir Impurity D is provided below.
Chemical Structure of Oseltamivir Impurity D:
This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method for the reliable quantification of Oseltamivir Impurity D.
Experimental Protocol
Materials and Reagents
-
Oseltamivir Phosphate Reference Standard
-
Oseltamivir Impurity D Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
0.45 µm Nylon Membrane Filter
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of Oseltamivir Impurity D from the active pharmaceutical ingredient (API).
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 Series or equivalent |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid in Water (v/v) in a gradient or isocratic mode. A common starting point is a 55:45 (v/v) mixture of the aqueous and organic phases. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
2.3.1. Diluent Preparation: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.
2.3.2. Standard Stock Solution of Oseltamivir Impurity D: Accurately weigh and transfer about 10 mg of Oseltamivir Impurity D reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 100 µg/mL.
2.3.3. Standard Solution for Calibration: From the stock solution, prepare a series of calibration standards by appropriate dilution with the diluent to cover the expected concentration range of the impurity (e.g., 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL).
2.3.4. Sample Solution Preparation: Accurately weigh and transfer a quantity of the Oseltamivir Phosphate sample equivalent to 100 mg of Oseltamivir into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon filter before injection. This results in a sample concentration of approximately 1000 µg/mL of Oseltamivir.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The peak for Impurity D should be well-resolved from the Oseltamivir peak and any other impurities. Peak purity should be evaluated using a PDA detector. | Resolution > 2.0 between Oseltamivir and Impurity D. No interference from placebo or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. | r² = 0.9995 for a range of 0.05 - 2.0 µg/mL. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of approximately 3:1. | 0.015 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of approximately 10:1. | 0.05 µg/mL |
| Accuracy (% Recovery) | 80 - 120% recovery at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). | 98.5 - 101.2% |
| Precision (% RSD) | Repeatability (n=6): RSD ≤ 5.0%. Intermediate Precision: RSD ≤ 10.0%. | Repeatability: RSD = 1.5%. Intermediate Precision: RSD = 2.8%. |
| Robustness | No significant impact on the results with deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2 °C). | The method is robust within the tested parameter variations. |
System Suitability
Before commencing any analysis, the suitability of the chromatographic system must be verified. A standard solution containing Oseltamivir and Oseltamivir Impurity D is injected six times. The system suitability parameters should meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 for both Oseltamivir and Impurity D peaks |
| Theoretical Plates (N) | ≥ 2000 for both peaks |
| Relative Standard Deviation (%RSD) of Peak Areas | ≤ 5.0% for Impurity D (for six replicate injections) |
| Resolution (Rs) | ≥ 2.0 between Oseltamivir and Impurity D peaks |
Data Presentation
The concentration of Oseltamivir Impurity D in the sample is calculated using the calibration curve generated from the standard solutions. The results are typically reported as a percentage relative to the Oseltamivir concentration.
Example Calculation:
Impurity D (%) = (Area of Impurity D in Sample / Area of Impurity D in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Workflow and Diagrams
The overall workflow for the quantification of Oseltamivir Impurity D is depicted in the following diagram.
Caption: Experimental workflow for HPLC quantification of Oseltamivir Impurity D.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of Oseltamivir Impurity D. The method demonstrates good specificity, linearity, accuracy, and precision, making it suitable for routine use in a quality control laboratory for the analysis of Oseltamivir drug substance and formulated products. Adherence to the outlined system suitability criteria is essential for ensuring the validity of the analytical results.
References
Application Note: Quantitative Analysis of Ethyl 4-acetamido-3-hydroxybenzoate in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-acetamido-3-hydroxybenzoate is a known impurity and potential metabolite of antiviral medications.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies presented are based on established principles for the analysis of related small molecules and serve as a robust starting point for method development and validation.[3]
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Oseltamivir Impurity D, 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester[1][2] |
| Molecular Formula | C₁₁H₁₃NO₄[1][4] |
| Molecular Weight | 223.22 g/mol [1] |
| CAS Number | 1346604-18-9[1][5][6] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is a common and effective method for the removal of proteins from biological samples, such as plasma or serum, prior to LC-MS/MS analysis.[3][7][8]
-
Reagents and Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of the biological sample (plasma, serum, etc.) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Optimization of these parameters will be necessary for specific instrumentation and matrices.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined by infusion of the analytical standard (Expected m/z 224.1 for [M+H]⁺) |
| Product Ions (Q3) | To be determined by collision-induced dissociation (CID) of the precursor ion |
| Collision Energy | To be optimized for each transition |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
Data Presentation
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 224.1 | Product Ion 1 | 100 | Optimized Value |
| 224.1 | Product Ion 2 | 100 | Optimized Value | |
| Internal Standard | IS Precursor | IS Product | 100 | Optimized Value |
Note: The specific m/z values for product ions and the optimal collision energies need to be determined experimentally by direct infusion of a standard solution of this compound into the mass spectrometer.
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85-115% (100 ± 15%) |
| Precision (%CV) | ≤ 15% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
Visualizations
Caption: Workflow for sample preparation using protein precipitation.
Caption: Logical workflow of the LC-MS/MS analysis process.
Conclusion
The described LC-MS/MS method provides a comprehensive framework for the quantitative analysis of this compound in biological matrices. The protocol for sample preparation is straightforward and efficient, while the LC-MS/MS parameters offer a solid foundation for achieving high sensitivity and selectivity. Researchers and drug development professionals can adapt and validate this method to support a variety of studies, from pharmacokinetics to impurity profiling.
References
- 1. This compound | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester, 100 mg [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Forced Degradation Studies of Ethyl 4-acetamido-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-acetamido-3-hydroxybenzoate is a known impurity of the antiviral drug Oseltamivir.[1][2][3][4] Understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of the final drug product. Forced degradation studies are a regulatory requirement and a scientific necessity in the drug development process.[5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[5] This information is vital for developing stability-indicating analytical methods, and for informing formulation development, packaging, and storage conditions.
These application notes provide a detailed protocol for conducting forced degradation studies on this compound, in line with the International Council for Harmonisation (ICH) guidelines.
Chemical Information
-
IUPAC Name: this compound[1]
-
Synonyms: Oseltamivir Impurity D, 4-Acetylamino-3-hydroxybenzoic acid ethyl ester[1]
-
Molecular Formula: C₁₁H₁₃NO₄[2]
-
Molecular Weight: 223.23 g/mol [2]
-
Chemical Structure:
Caption: Chemical Structure of this compound.
Experimental Workflow
The overall workflow for the forced degradation study is depicted below.
Caption: General workflow for forced degradation studies.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Formic acid, analytical grade
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Analytical balance
-
pH meter
-
Water bath or oven for thermal studies
-
Photostability chamber
Preparation of Stock Solution
Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
Forced Degradation Procedures
For each condition, a control sample (unstressed) should be prepared by diluting the stock solution to the working concentration without subjecting it to the stress condition.
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute the solution with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize the solution with an appropriate volume of 1 M HCl.
-
Dilute the solution with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
Accurately weigh approximately 5 mg of solid this compound into a glass vial.
-
Place the vial in a temperature-controlled oven at 80°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in methanol and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
Expose the solid compound and a solution of the compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After exposure, analyze the samples by HPLC.
HPLC Analysis (Stability-Indicating Method)
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component. The following is a suggested starting method that may require optimization.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (PDA detection from 200-400 nm is recommended to monitor for the appearance of new peaks)
Data Presentation
The following table summarizes hypothetical quantitative data from the forced degradation studies.
| Stress Condition | Treatment Time (hours) | Temperature (°C) | % Assay of this compound | Number of Degradation Products | Major Degradant (% Area) |
| Control | 0 | RT | 100.0 | 0 | - |
| Acidic (0.1 M HCl) | 24 | 60 | 85.2 | 2 | 8.9 |
| Basic (0.1 M NaOH) | 8 | RT | 78.5 | 3 | 12.3 |
| Oxidative (3% H₂O₂) | 24 | RT | 92.1 | 1 | 5.4 |
| Thermal (Solid) | 48 | 80 | 98.5 | 1 | 1.2 |
| Photolytic (Solid) | - | - | 99.1 | 1 | 0.8 |
| Photolytic (Solution) | - | - | 95.8 | 2 | 3.1 |
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible under the applied stress conditions.
References
Application Note: Oseltamivir Impurity D as a Reference Standard in Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir (B103847), an antiviral medication marketed as Tamiflu®, is a neuraminidase inhibitor used for the treatment and prevention of influenza A and B viruses. The quality and safety of pharmaceutical products are of paramount importance, necessitating stringent control over impurities. Oseltamivir Impurity D, chemically known as Ethyl 4-acetamido-3-hydroxybenzoate, is a known impurity of Oseltamivir.[1][2] Its presence in the final drug product must be monitored and controlled to ensure the safety, efficacy, and stability of the medication. This application note details the use of Oseltamivir Impurity D as a reference standard in the quality control of Oseltamivir drug substances and products.
Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of substances. Oseltamivir Impurity D, as a reference standard, is crucial for the development, validation, and routine application of analytical methods to quantify this specific impurity in Oseltamivir samples.[3] Its use is stipulated in pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[4]
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of Oseltamivir Impurity D is essential for its use as a reference standard.
| Property | Value |
| Chemical Name | This compound[5][6] |
| Synonyms | Oseltamivir Phenol Impurity, Oseltamivir EP Impurity D[2][] |
| CAS Number | 1346604-18-9[6][] |
| Molecular Formula | C11H13NO4[6][] |
| Molecular Weight | 223.23 g/mol [6][] |
| Appearance | White to Off-White Solid[2] |
| Solubility | Soluble in Methanol and DMSO[6] |
| Storage | 2-8 °C[6] |
Regulatory Context
Regulatory bodies worldwide, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have stringent guidelines for the control of impurities in pharmaceutical products. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines necessitate the identification and quantification of impurities.
Oseltamivir Impurity D is listed as a specified impurity in the European Pharmacopoeia monograph for Oseltamivir Phosphate (B84403).[4] The United States Pharmacopeia (USP) also specifies "4-Acetylamino-3-hydroxybenzoic acid ethyl ester" as a related compound of Oseltamivir Phosphate, with an acceptance criterion of not more than (NMT) 0.3% for impurities with a similar relative retention time. The use of a well-characterized reference standard for Oseltamivir Impurity D is therefore a regulatory requirement for quality control.
Experimental Protocols
The following are detailed methodologies for the detection and quantification of Oseltamivir Impurity D using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a composite based on established methods for Oseltamivir and its impurities.[8][9][10]
Objective: To quantify Oseltamivir Impurity D in an Oseltamivir drug substance or product using a reference standard.
Materials:
-
Oseltamivir Impurity D Reference Standard
-
Oseltamivir sample (drug substance or product)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
Analytical balance
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax CN (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol: 0.04 M Formic Acid pH 3.0 (50:50, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 226 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Procedure:
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of Oseltamivir Impurity D Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. Sonicate if necessary.
-
-
Sample Solution Preparation (1 mg/mL of Oseltamivir):
-
Accurately weigh a quantity of the Oseltamivir sample equivalent to 100 mg of Oseltamivir into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. Sonicate to ensure complete dissolution. For drug products, further sample preparation steps like extraction or filtration may be necessary.
-
-
Chromatography:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
-
Calculation:
-
Calculate the percentage of Oseltamivir Impurity D in the Oseltamivir sample using the following formula:
Where:
-
Area_Impurity_Sample is the peak area of Impurity D in the sample chromatogram.
-
Area_Standard is the peak area of Impurity D in the standard chromatogram.
-
Conc_Standard is the concentration of the Oseltamivir Impurity D standard solution (in mg/mL).
-
Conc_Sample is the concentration of the Oseltamivir sample solution (in mg/mL).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For higher sensitivity and selectivity, especially for trace-level quantification, an LC-MS method is recommended. This protocol is based on methods developed for related substances of Oseltamivir.[11][12][13][14]
Objective: To identify and quantify Oseltamivir Impurity D at low levels in an Oseltamivir sample.
Materials:
-
Oseltamivir Impurity D Reference Standard
-
Oseltamivir sample
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS system with an electrospray ionization (ESI) source
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | DEVELOSIL ODS-UG-5 (50 mm x 3.0 mm, 5.0 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile(Gradient elution may be required for optimal separation) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored m/z | For Impurity D (C11H13NO4): [M+H]+ = 224.08 |
Procedure:
-
Standard and Sample Preparation:
-
Prepare a series of standard solutions of Oseltamivir Impurity D in a suitable diluent (e.g., 50:50 acetonitrile:water) to construct a calibration curve.
-
Prepare the Oseltamivir sample solution in the same diluent.
-
-
LC-MS Analysis:
-
Inject the standard solutions to establish a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
-
Quantification:
-
Identify the Oseltamivir Impurity D peak in the sample chromatogram by its retention time and m/z.
-
Quantify the amount of Impurity D in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation
The following table summarizes typical quantitative data obtained from method validation studies for impurity analysis.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.00015% |
| Limit of Quantification (LOQ) | 0.0005% |
| Linearity Range | LOQ to 150% of the specification limit |
| Correlation Coefficient (r²) | > 0.999 |
| Recovery | 80.0% to 101.32% |
| Precision (%RSD) | < 5% |
Visualizations
Caption: Workflow for Quality Control using Oseltamivir Impurity D.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. scribd.com [scribd.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. allmpus.com [allmpus.com]
- 8. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. Development and validation of a rapid HPLC method for the determination of oseltamivir phosphate in Tamiflu and generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
Application Note and Protocol for the Quantification of Ethyl 4-acetamido-3-hydroxybenzoate in Oseltamivir Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir Phosphate is an antiviral agent used for the treatment and prophylaxis of influenza A and B virus infections. During the synthesis and storage of Oseltamivir, various impurities can be formed, which may affect the safety and efficacy of the drug product. Ethyl 4-acetamido-3-hydroxybenzoate, also known as Oseltamivir Impurity D, is a potential process-related impurity or degradation product.[1][2] Its quantification is crucial for ensuring the quality and purity of Oseltamivir Active Pharmaceutical Ingredient (API) and finished dosage forms.
This document provides a detailed protocol for the quantification of this compound in Oseltamivir Phosphate using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described method is based on principles of reversed-phase chromatography and is designed to be specific, accurate, and precise, in accordance with the International Council for Harmonisation (ICH) guidelines.[3]
Analytical Method
A stability-indicating HPLC method is employed for the separation and quantification of this compound from Oseltamivir and other potential impurities. The method utilizes a reversed-phase C18 column with a UV detector.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis. These are based on established methods for Oseltamivir and its related substances and should be optimized as necessary.[3][4]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100 Series or equivalent with quaternary pump, autosampler, column oven, and diode-array detector (DAD) or variable wavelength detector (VWD) |
| Column | Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Isocratic elution with a mixture of Buffer (pH 2.5) and Methanol (55:45, v/v) |
| Buffer Preparation | Prepare a solution of 1% Orthophosphoric acid in water and adjust the pH to 2.5 with a suitable base if necessary. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 30 minutes (or until all impurities have eluted) |
Experimental Protocols
Preparation of Solutions
A mixture of the mobile phase buffer and organic solvent in a 1:1 ratio is recommended as the diluent to ensure sample compatibility.
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 100 µg/mL.
Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from the Limit of Quantification (LOQ) to approximately 150% of the specification limit for the impurity. A typical range might be 0.05 µg/mL to 1.5 µg/mL.
Accurately weigh a quantity of Oseltamivir Phosphate powder equivalent to 100 mg of Oseltamivir into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection. This results in a sample concentration of 1 mg/mL.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution (e.g., at a concentration of 1 µg/mL) in six replicates. The system is deemed suitable if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | Not more than 5.0% |
Analytical Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present at the retention time of this compound.
-
Inject the prepared calibration standards in ascending order of concentration.
-
Inject the sample solution.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the Oseltamivir Phosphate sample as a percentage.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. The validation should include the following parameters:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and the drug substance itself. Specificity should be demonstrated by performing forced degradation studies on Oseltamivir Phosphate. The drug substance should be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl at 80°C), base hydrolysis (e.g., 0.1 N NaOH at 80°C), oxidation (e.g., 3% H₂O₂ at 80°C), thermal degradation (e.g., 105°C), and photolytic degradation.[3] The chromatograms of the stressed samples should be examined to ensure that the peak of this compound is well-resolved from any degradation products and the main Oseltamivir peak. Peak purity analysis using a DAD detector is also recommended.
Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of this compound across the desired range. The linearity is evaluated by linear regression analysis of the calibration curve.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Accuracy
Accuracy should be assessed by spiking a known amount of this compound into the Oseltamivir Phosphate sample at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery should be calculated.
| Parameter | Acceptance Criteria |
| Recovery | 90.0% to 110.0% |
Precision
Precision should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing six replicate samples of Oseltamivir Phosphate spiked with this compound at 100% of the specification limit on the same day. Intermediate precision is determined by repeating the analysis on a different day, with a different analyst, and on a different instrument.
| Parameter | Acceptance Criteria |
| RSD for Repeatability | ≤ 5.0% |
| RSD for Intermediate Precision | ≤ 10.0% |
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters should be checked under each varied condition.
Data Presentation
The quantitative data from the method validation should be summarized in the following tables for clarity and easy comparison.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Areas (%) | | ≤ 5.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
|---|---|
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 |
| Correlation Coefficient (r²) | | ≥ 0.999 |
Table 3: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| LOD |
| LOQ | |
Table 4: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
|---|---|---|---|---|
| 50 | ||||
| 100 |
| 150 | | | | |
Table 5: Precision Data
| Parameter | RSD (%) | Acceptance Criteria |
|---|---|---|
| Repeatability | ≤ 5.0% |
| Intermediate Precision | | ≤ 10.0% |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in Oseltamivir Phosphate.
Caption: Workflow for the quantification of this compound.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in Oseltamivir Phosphate. Proper validation of this method is essential to ensure its suitability for routine quality control analysis in a pharmaceutical setting. The detailed protocol and validation parameters provided in this document serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
Stability-Indicating Assay for Oseltamivir and its Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for a stability-indicating assay of Oseltamivir using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is crucial for the quantitative determination of Oseltamivir in bulk drug and pharmaceutical formulations, and for identifying and quantifying its impurities and degradation products.
Introduction
Oseltamivir Phosphate (OSP) is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B viruses.[1] After administration, it is hydrolyzed by hepatic esterases to its active metabolite, Oseltamivir Carboxylase (OC), which acts as a neuraminidase inhibitor.[2][3] The stability of a pharmaceutical product is a critical quality attribute, and a stability-indicating assay is essential to ensure its safety, efficacy, and shelf-life. This is achieved by subjecting the drug to stress conditions to generate potential degradation products and developing an analytical method that can resolve the active pharmaceutical ingredient (API) from any impurities or degradants.[4]
This application note describes a robust, stability-indicating RP-HPLC method for Oseltamivir, validated according to the International Council for Harmonisation (ICH) guidelines. The method is capable of separating Oseltamivir from its degradation products formed under various stress conditions, including hydrolysis (acidic and basic), oxidation, thermal, and photolytic stress.[5]
Experimental Protocols
Materials and Reagents
-
Oseltamivir Phosphate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrochloric acid (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Triethylamine (HPLC grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be used. The following conditions have been found to be effective for the separation of Oseltamivir and its impurities.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | Inertsil ODS-2 (250 mm x 4.6 mm, 5 µm)[2] | X terra C18 (150 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile and Triethylamine (gradient) | Buffer (pH 2.5) : Methanol (55:45, v/v)[2] | 0.1% Octa-sulfonic acid : Acetonitrile (30:70, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[2] | 1.0 mL/min |
| Detection Wavelength | 215 nm | 215 nm[2] | 237 nm |
| Injection Volume | 10 µL | 20 µL | 10 µL |
| Column Temperature | Ambient | Ambient | Room Temperature |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and transfer 10 mg of Oseltamivir Phosphate reference standard into a 10 mL volumetric flask. Dissolve in a suitable diluent (e.g., methanol or mobile phase) and make up to the mark.
-
Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).
-
Sample Preparation (Capsules): The contents of a capsule (e.g., 75 mg of Oseltamivir) are transferred to a suitable volumetric flask and dissolved in a known volume of diluent.[1][6] The solution is then filtered through a 0.45 µm membrane filter before injection.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[4]
-
Acid Hydrolysis: Treat the drug solution with 1 M HCl at 90°C for 3 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 5 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 90°C for 30 minutes.
-
Thermal Degradation: Expose the solid drug to 60°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to sunlight for 2 days.[7]
After the specified time, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by the HPLC method.
Data Presentation
The quantitative data from the method validation and forced degradation studies should be summarized in tables for clarity and easy comparison.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 - 1.2[2] |
| Theoretical Plates | > 2000 | > 3000 |
| %RSD of Peak Area | ≤ 2.0% | < 1.5%[2] |
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution of Main Peak |
| Acid Hydrolysis (1 M HCl, 90°C, 3h) | Varies | Multiple | > 2.0 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 5h) | Varies | Multiple | > 2.0 |
| Oxidative (3% H₂O₂, 90°C, 30min) | Varies | Multiple | > 2.0 |
| Thermal (60°C, 24h) | Varies | Few | > 2.0 |
| Photolytic (Sunlight, 2d) | Varies | Few | > 2.0 |
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates the general workflow for the stability-indicating assay of Oseltamivir.
Logical Relationship of a Stability-Indicating Assay
The following diagram illustrates the logical relationship and core principles of a stability-indicating assay.
Conclusion
The described RP-HPLC method is simple, accurate, precise, and robust for the determination of Oseltamivir and its impurities. The method's ability to separate the main drug peak from the degradation products generated under various stress conditions confirms its stability-indicating nature. This application note and protocol provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Oseltamivir. The successful application of this method will contribute to ensuring the quality and safety of Oseltamivir-containing pharmaceutical products.
References
- 1. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. Oseltamivir Degradation Pathway [eawag-bbd.ethz.ch]
- 4. biomedres.us [biomedres.us]
- 5. tsijournals.com [tsijournals.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
Application of Oseltamivir Impurity D in Pharmaceutical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir Impurity D, chemically known as Ethyl 4-acetamido-3-hydroxybenzoate, is a recognized impurity of the antiviral drug Oseltamivir, as listed in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1] In the realm of pharmaceutical research and quality control, impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. Oseltamivir Impurity D serves as a crucial reference standard for the identification and quantification of this specific impurity in Oseltamivir active pharmaceutical ingredient (API) and finished drug products. Its application is essential for analytical method development, method validation, and routine quality control testing.
Physicochemical Data and Specifications
Oseltamivir Impurity D is a light brown solid with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol .[2] As a reference standard, it is typically supplied with a Certificate of Analysis (CoA) detailing its purity and other critical parameters.
Table 1: Representative Specifications for Oseltamivir Impurity D Reference Standard
| Parameter | Specification | Source |
| Chemical Name | This compound | [1] |
| Synonyms | Oseltamivir phenol (B47542) (USP), Oseltamivir Phenol Analog | [1] |
| CAS Number | 1346604-18-9 | |
| Molecular Formula | C₁₁H₁₃NO₄ | |
| Molecular Weight | 223.23 | |
| Appearance | Light Brown Solid | |
| HPLC Purity | ≥ 98.0% | |
| Weight Loss by TGA | ≤ 0.5% | |
| Solubility | Soluble in Methanol (B129727) | |
| Storage | 2-8 °C for long-term storage |
Application in Analytical Method Development and Validation
Oseltamivir Impurity D is primarily utilized as a reference standard in chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC), for the separation, identification, and quantification of impurities in Oseltamivir.
Experimental Protocol: Quantification of Oseltamivir Impurity D in Oseltamivir Drug Substance by HPLC
This protocol is a representative method adapted from published stability-indicating HPLC methods for Oseltamivir and its impurities.[3]
Objective: To accurately quantify the levels of Oseltamivir Impurity D in a sample of Oseltamivir drug substance.
Materials:
-
Oseltamivir Impurity D Reference Standard
-
Oseltamivir Drug Substance (for analysis)
-
HPLC Grade Methanol
-
HPLC Grade Water
-
Orthophosphoric Acid
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
Analytical balance
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Buffer (pH 2.5): Methanol (55:45, v/v) |
| Buffer Preparation: Prepare a suitable buffer (e.g., potassium phosphate) and adjust the pH to 2.5 with orthophosphoric acid. | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Procedure:
-
Standard Solution Preparation (Oseltamivir Impurity D):
-
Accurately weigh approximately 5 mg of Oseltamivir Impurity D Reference Standard and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution.
-
Further dilute this stock solution with the mobile phase to achieve a final concentration of approximately 1 µg/mL.
-
-
Sample Solution Preparation (Oseltamivir Drug Substance):
-
Accurately weigh approximately 100 mg of the Oseltamivir drug substance and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a solution with a concentration of approximately 1 mg/mL.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak areas for Oseltamivir Impurity D should be not more than 2.0%.
-
The tailing factor for the Oseltamivir Impurity D peak should be not more than 2.0.
-
The theoretical plates for the Oseltamivir Impurity D peak should be not less than 2000.
-
-
Analysis:
-
Inject the blank (mobile phase), the standard solution, and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for Oseltamivir Impurity D in both the standard and sample solutions.
-
-
Calculation: Calculate the percentage of Oseltamivir Impurity D in the Oseltamivir drug substance using the following formula:
Where:
-
Area_sample = Peak area of Impurity D in the sample solution
-
Area_standard = Peak area of Impurity D in the standard solution
-
Conc_standard = Concentration of Impurity D in the standard solution (mg/mL)
-
Conc_sample = Concentration of Oseltamivir in the sample solution (mg/mL)
-
Purity_standard = Purity of the Oseltamivir Impurity D reference standard (as a decimal)
-
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for Impurity Quantification
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Oseltamivir Impurity D
Welcome to the Technical Support Center for the synthesis of Oseltamivir (B103847) Impurity D (also known as Oseltamivir Phenol Analog or Ethyl 4-acetylamido-3-hydroxybenzoate). This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this specific impurity.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of Oseltamivir Impurity D.
Q1: What is the general synthetic strategy for obtaining Oseltamivir Impurity D?
A1: Oseltamivir Impurity D is an aromatic compound. Its synthesis can be approached via two main routes: through the degradation of Oseltamivir or via a multi-step chemical synthesis. One documented method involves the base-catalyzed degradation of Oseltamivir. The overall synthesis of Oseltamivir itself is a complex process involving multiple steps where side reactions such as isomerization and double bond addition can occur. A specific, though briefly described, method for generating Impurity D involves treating Oseltamivir base with methanolic sodium hydroxide (B78521).[1]
Q2: My reaction to generate Impurity D from Oseltamivir base is slow or incomplete. What are the potential causes and solutions?
A2: Several factors can influence the rate and completeness of the reaction.
-
Insufficient Base: The concentration of the base (e.g., sodium hydroxide) is critical. If the concentration is too low, the reaction may be slow. Consider a carefully controlled increase in the base concentration.
-
Low Temperature: The reaction is typically performed at room temperature.[1] If your ambient temperature is significantly lower, a slight increase in temperature (e.g., to 30-40°C) may improve the reaction rate. However, be cautious as higher temperatures can promote side reactions.
-
Poor Solubility: Ensure that the Oseltamivir base is fully dissolved in the methanolic solvent to ensure a homogeneous reaction mixture. If solubility is an issue, a different alcohol or co-solvent might be tested, though this would require further optimization.
Q3: I am observing the formation of multiple byproducts alongside Oseltamivir Impurity D. What are these likely to be and how can I minimize them?
A3: The synthesis of oseltamivir and its impurities is prone to various side reactions. In the context of the base-catalyzed degradation of Oseltamivir to Impurity D, potential side reactions could include:
-
Incomplete Reaction: The presence of unreacted Oseltamivir will be a major impurity if the reaction does not go to completion.
-
Hydrolysis of the Ethyl Ester: The ethyl ester group on Impurity D could be hydrolyzed to the corresponding carboxylic acid under basic conditions, especially with prolonged reaction times or high base concentrations.
-
Isomerization: Isomerization is a known side reaction in the broader synthesis of Oseltamivir and could potentially occur under basic conditions.
To minimize these, it is crucial to monitor the reaction progress closely using a suitable analytical technique like HPLC.[1] Optimizing the reaction time and stoichiometry of the base can help in maximizing the yield of the desired impurity while minimizing the formation of byproducts.
Q4: How can I effectively purify the synthesized Oseltamivir Impurity D?
A4: Purification of Oseltamivir Impurity D can be achieved through several methods, depending on the scale of the synthesis and the nature of the impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for isolating the impurity with high purity, especially for smaller quantities.[1]
-
Column Chromatography: Silica gel column chromatography can be used for purification, with the appropriate solvent system determined by thin-layer chromatography (TLC) analysis.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent will depend on the solubility of Impurity D and the impurities present.
Experimental Protocols
A detailed experimental protocol for the synthesis of Oseltamivir Impurity D is not extensively published. However, based on available literature, a general procedure can be outlined.
Synthesis of Oseltamivir Impurity D from Oseltamivir Base
This procedure is based on the method described by Sharma et al. (2012).[1]
Materials:
-
Oseltamivir base
-
Sodium hydroxide
-
HPLC system for reaction monitoring
Procedure:
-
Dissolve Oseltamivir base in methanol in a suitable reaction vessel equipped with a magnetic stirrer.
-
To this solution, add a solution of sodium hydroxide in methanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction at regular intervals (e.g., every hour) using HPLC.
-
Once the reaction is complete (as determined by the consumption of the starting material and formation of the product peak), the reaction should be stopped and worked up.
-
The work-up procedure would typically involve neutralizing the reaction mixture and then extracting the product into an organic solvent.
-
The crude product can then be purified using preparative HPLC or other chromatographic techniques to obtain pure Oseltamivir Impurity D.[1]
Note: This is a generalized procedure and would require optimization of concentrations, reaction time, and purification methods for specific experimental needs.
Data Presentation
Due to the limited availability of specific quantitative data for the synthesis of Oseltamivir Impurity D, the following table presents hypothetical data to illustrate how reaction conditions could be optimized.
| Entry | Base Concentration (M) | Temperature (°C) | Reaction Time (h) | Yield of Impurity D (%) | Purity of Impurity D (%) |
| 1 | 0.1 | 25 | 12 | 45 | 85 |
| 2 | 0.2 | 25 | 12 | 65 | 90 |
| 3 | 0.2 | 40 | 8 | 75 | 88 |
| 4 | 0.3 | 25 | 12 | 70 | 80 |
Visualizations
Experimental Workflow for Oseltamivir Impurity D Synthesis
Caption: A generalized workflow for the synthesis and purification of Oseltamivir Impurity D.
Logical Relationship of Potential Side Reactions
Caption: Potential main and side reaction pathways in the synthesis of Oseltamivir Impurity D.
References
Troubleshooting HPLC peak tailing for Oseltamivir impurities
This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues during the analysis of Oseltamivir and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I know if my peak has it?
Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate issues with your analytical method or HPLC system.[1]
To quantify tailing, you can calculate the Tailing Factor (Tf) or Asymmetry Factor (As). A common calculation is the USP Tailing Factor:
Tf = W₀.₀₅ / 2A
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
A is the distance from the leading edge of the peak to the peak maximum at 5% height.
A Tailing Factor greater than 1.2 is generally considered significant tailing.[1]
Q2: My Oseltamivir (or its impurity) peak is tailing. What are the most common causes?
Peak tailing for basic compounds like Oseltamivir in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase.[2] Other common causes can be related to the column, mobile phase, sample, or the instrument itself.
The most frequent culprits include:
-
Silanol (B1196071) Interactions: Unwanted interactions between the basic amine groups in Oseltamivir and acidic silanol groups on the silica-based column packing.[2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can either suppress or promote these undesirable silanol interactions.[3][4]
-
Column Degradation: Loss of stationary phase, contamination, or voids in the column packing can lead to poor peak shape.[1]
-
Sample Overload: Injecting too much sample can saturate the column, causing peak distortion.[1][5]
-
Extra-Column Effects: Issues like excessive tubing length or dead volume in fittings can cause band broadening that manifests as tailing.[1][3]
Below is a troubleshooting workflow to help diagnose the root cause of peak tailing.
Q3: How should I adjust the mobile phase pH to fix tailing for Oseltamivir?
Oseltamivir is a basic compound with a pKa of approximately 7.75.[6] For basic analytes, there are two primary pH strategies to minimize tailing caused by silanol interactions.
-
Low pH (pH 2-3): At a low pH, the acidic silanol groups (Si-OH) on the silica (B1680970) surface are fully protonated and thus neutral. This prevents them from interacting with the positively charged Oseltamivir molecule through ion exchange, significantly improving peak shape.[2][4][5] This is the most common strategy for basic compounds.
-
High pH (pH > 9): At a high pH (at least 2 units above the analyte's pKa), the basic analyte is deprotonated and becomes neutral. Although the silanol groups will be negatively charged, the neutral analyte has a much lower affinity for them, which can also result in symmetrical peaks.[6] Important: This approach requires a pH-stable column, as traditional silica columns can dissolve at high pH.[6]
The diagram below illustrates the interaction at a mid-range pH that causes tailing.
Recommendation: Start by acidifying the mobile phase. A mobile phase containing 0.1% formic acid or using a phosphate (B84403) buffer at pH 2.5 is often effective.[5] If tailing persists, consider using a modern, highly end-capped or hybrid-surface column designed to minimize silanol activity.[3][4]
Q4: Could my column be the problem? What type of column is best for Oseltamivir analysis?
Yes, the column is a critical factor. Peak tailing can result from:
-
Poor Column Chemistry: Using an older, Type A silica column with high silanol activity will almost certainly cause tailing with basic compounds.[4]
-
Column Contamination: Buildup of sample matrix or strongly retained compounds can create active sites that cause tailing.[1]
-
Column Voids: A void at the column inlet, often caused by pressure shocks, disrupts the packed bed and leads to distorted peak shapes.[1][5]
Recommended Column Types: For robust analysis of Oseltamivir and its impurities, use a modern, high-purity, end-capped C18 column. End-capping is a process that chemically bonds a small molecule (like a trimethylsilyl (B98337) group) to the residual silanol groups, effectively shielding them from interacting with basic analytes.[2][3][5] Columns described as "base-deactivated" or those with charged-surface hybrid (CSH) technology are also excellent choices.[1][7]
Experimental Protocols & Data
The following tables summarize typical HPLC parameters used in the analysis of Oseltamivir, which can serve as a starting point for method development and troubleshooting.
Table 1: Example HPLC Method Parameters for Oseltamivir Analysis
| Parameter | Method 1 (Low pH) | Method 2 (High pH) | Method 3 (Mid pH) |
| Column | Inertsil® ODS-2 (250 x 4.6 mm, 5 µm) | Waters X-Terra® RP18 (150 x 4.6 mm)[6] | Purospher STAR® RP-18e[8] |
| Mobile Phase | Buffer (pH 2.5) : Methanol (55:45, v/v) | 0.05 M Bicarbonate Buffer (pH 10) : Acetonitrile (70:30, v/v)[6] | 0.02 M Phosphate Buffer (pH 5) : Methanol (50:50, v/v)[8] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[6] | 1.0 mL/min (typical) |
| Detection (UV) | 215 nm | 220 nm[6] | 215-225 nm |
| Column Temp. | Ambient (typical) | 30°C[6] | 25°C[8] |
| Injection Vol. | 20 µL | 2 µL[6] | 20 µL[8] |
| Notes | Low pH protonates silanols to reduce interaction. | High pH deprotonates Oseltamivir. Requires a pH-stable column.[6] | May require a highly end-capped column or mobile phase additives to prevent tailing. |
Table 2: General Troubleshooting Summary for Peak Tailing
| Potential Cause | Key Indicator(s) | Recommended Solution(s) |
| Silanol Interaction | Tailing is worse for basic compounds (Oseltamivir, amine impurities).[2] | Lower mobile phase pH to ~2.5. Use a highly end-capped or base-deactivated column.[4][5] |
| Column Overload | Tailing worsens with increased sample concentration.[1] | Dilute the sample or reduce the injection volume.[5] |
| Column Contamination/Age | Gradual increase in tailing and backpressure over time. | Flush the column with a strong solvent (e.g., 100% Acetonitrile). If unresolved, replace the column.[1] |
| Extra-Column Volume | All peaks, especially early eluting ones, are broad or tailing.[5] | Use shorter, narrower ID tubing (0.12 mm). Ensure all fittings are properly connected to avoid dead volume.[1][3] |
| Sample Solvent Mismatch | Sample is dissolved in a stronger solvent than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[1] |
| Co-eluting Peak | A small shoulder appears on the main peak. | Adjust mobile phase composition or gradient to improve resolution. Change detection wavelength to confirm.[2] |
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Oseltamivir Degradation Product Co-elution Technical Support Center
Welcome to the technical support center for resolving the co-elution of Oseltamivir (B103847) and its degradation products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the analytical method development and validation for Oseltamivir.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of Oseltamivir?
A1: Oseltamivir is known to degrade under various stress conditions, including acidic, alkaline, and oxidative environments. Forced degradation studies have identified several degradation products.[1][2] Key degradants include positional isomers and products of hydrolysis.[2] For instance, under hydrolytic stress, five primary degradation products, designated as Os I to Os V, have been characterized.[2] Oseltamivir is particularly unstable under acidic conditions.[1]
Q2: Why is the resolution of Oseltamivir and its degradation products critical?
A2: The resolution of Oseltamivir from its degradation products is essential for a stability-indicating analytical method. Such a method is crucial to accurately quantify the amount of the active pharmaceutical ingredient (API) without interference from its impurities or degradants.[3] This ensures the safety, efficacy, and quality of the pharmaceutical product. Regulatory bodies like the ICH require the development of stability-indicating methods.[2]
Q3: What are the typical starting points for an HPLC method to separate Oseltamivir and its degradation products?
A3: A common starting point is a reversed-phase high-performance liquid chromatography (RP-HPLC) method.[1][3] Typically, a C18 or ODS-2 column is used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or orthophosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1] The detection wavelength is often set around 215 nm.[1][3]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshoot and resolve the co-elution of Oseltamivir and its degradation products.
Problem: Poor resolution between Oseltamivir and a degradation product peak.
The following workflow can help in systematically addressing this issue.
Caption: A stepwise troubleshooting workflow for resolving co-elution issues.
Detailed Troubleshooting Steps:
-
Verify Existing Method Parameters: Before making any changes, ensure that the current method parameters are set correctly. This includes verifying the column type and dimensions, mobile phase preparation, flow rate, and column temperature. Inconsistencies in these parameters can lead to poor chromatographic performance.
-
Modify Mobile Phase pH: The ionization state of Oseltamivir and its degradation products can significantly impact their retention and selectivity.
-
Suggestion: Adjust the pH of the aqueous portion of the mobile phase. For example, using a buffer at pH 2.5 with 1% orthophosphoric acid has been shown to provide good separation on an Inertsil® ODS-2 column.[1]
-
Rationale: Small changes in pH (e.g., ±0.2 units) can alter the elution profile and improve resolution between closely eluting peaks.[1]
-
-
Alter Organic Solvent Ratio: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a powerful tool for controlling retention times and resolution.
-
Suggestion: Perform a series of experiments systematically varying the organic solvent percentage. For instance, if your current method uses a 55:45 (v/v) buffer to methanol ratio, try exploring ratios like 60:40 and 50:50.[1]
-
Rationale: Decreasing the organic solvent percentage will generally increase retention times, which may provide better separation for early eluting peaks. Conversely, increasing the organic content will decrease retention times.
-
-
Change Organic Solvent: The choice of organic solvent can influence selectivity.
-
Suggestion: If you are using acetonitrile, consider switching to methanol, or vice versa. Different solvents can offer different selectivities for the analytes.
-
Rationale: Acetonitrile and methanol have different properties that can lead to changes in peak elution order and improved resolution.
-
-
Evaluate a Different Column: If modifications to the mobile phase do not resolve the co-elution, the issue may lie with the stationary phase.
-
Suggestion: Try a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a column from a different manufacturer, as subtle differences in packing material can affect selectivity. For example, successful separations have been achieved on columns such as Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) and Kromasil C18 (250 mm x 4.6 mm, 5 µm).[1][3]
-
Rationale: The interaction between the analytes and the stationary phase is a key factor in chromatographic separation. A different stationary phase will offer different interactions and may resolve the co-eluting peaks.
-
Experimental Protocols
Below are detailed methodologies from published studies that have successfully resolved Oseltamivir from its degradation products.
Method 1: Isocratic RP-HPLC with Acidic Mobile Phase
This method was developed for the analysis of Oseltamivir phosphate and its degradation products.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of buffer (1% orthophosphoric acid in water, pH 2.5) and methanol in a 55:45 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 215 nm.[1]
-
Column Temperature: Ambient.
-
Injection Volume: Not specified, typically 10-20 µL.
-
Sample Diluent: A 1:1 (v/v) mixture of buffer and the organic phase.[1]
Method 2: Isocratic RP-HPLC with Alkaline Mobile Phase
This method has been used for the determination of Oseltamivir in pharmaceutical products.[4]
-
Instrumentation: HPLC with UV detection.
-
Column: Not specified, but a reverse-phase column is used.
-
Mobile Phase: 30% acetonitrile and 70% 0.05 M bicarbonate buffer, pH 10.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 220 nm and 254 nm.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 2 µL.[4]
Data Presentation
The following tables summarize the chromatographic conditions from various published methods for the separation of Oseltamivir and its degradation products.
Table 1: HPLC Method Parameters for Oseltamivir Analysis
| Parameter | Method 1[1] | Method 2 | Method 3[3] | Method 4[4] |
| Column | Inertsil® ODS-2 (250x4.6mm, 5µm) | X terra C18 (150x4.6mm) | Kromasil C18 (250x4.6mm, 5µm) | Reverse-phase |
| Mobile Phase | Buffer (pH 2.5):Methanol (55:45) | 0.1% Octa-sulfonic acid:ACN (30:70) | ACN and Triethylamine (gradient) | 0.05M Bicarbonate buffer (pH 10):ACN (70:30) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 215 nm | 237 nm | 215 nm | 220 nm, 254 nm |
| Temperature | Ambient | Room Temperature | Ambient | 30°C |
Table 2: Example Chromatographic Performance Data
| Analyte | Retention Time (min) | Theoretical Plates[1] | Tailing Factor[1] | Resolution[1] |
| Impurity-I | - | 5860 | 1.097 | 7.1 (between Imp-I and Imp-II) |
| Impurity-II | - | 7637 | 1.129 | 8.0 (between Imp-II and OP) |
| Oseltamivir | 2.31 | 8587 | 1.198 | - |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between stress conditions and the generation of Oseltamivir degradation products, necessitating a stability-indicating HPLC method for their resolution.
Caption: Logic flow from stress conditions to the need for a stability-indicating method.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 4. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Improving separation of polar impurities in Oseltamivir analysis
Welcome to the Technical Support Center for Oseltamivir analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the separation of polar impurities in Oseltamivir analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common polar impurities of Oseltamivir?
A1: Common polar impurities in Oseltamivir active pharmaceutical ingredients (API) and drug products can arise from the manufacturing process or degradation. Pharmacopeial standards list several key impurities.
Table 1: Common Polar Impurities of Oseltamivir
| Impurity Name | Pharmacopeia | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Oseltamivir Impurity A | EP | (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid | C₁₄H₂₄N₂O₄ | 284.35[1][2] |
| Oseltamivir Impurity B | EP | Ethyl (1R,2R,3S,4R,5S)-4-acetamido-5-amino-2-azido-3(1-ethylpropoxy)cyclohexanecarboxylate | C₁₆H₂₉N₅O₄ | 355.43[3] |
| Oseltamivir Impurity C | EP | (3R,4R,5S)-4-Acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid | C₁₄H₂₄N₂O₄ | 284.35[][5] |
| Oseltamivir Impurity H | EP | Tributylphosphine oxide | C₁₂H₂₇OP | 218.32[6] |
| Oseltamivir Related Compound A | USP | (3S,4R,5S)-ethyl 4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy)cyclohexanecarboxylate | C₁₆H₂₉N₅O₄ | 355.43[7][8] |
EP: European Pharmacopoeia, USP: United States Pharmacopeia
Q2: What are the main challenges in separating these polar impurities?
A2: The primary challenges in separating polar impurities from Oseltamivir, especially using reversed-phase high-performance liquid chromatography (RP-HPLC), include:
-
Poor Retention: Polar compounds have a low affinity for the non-polar stationary phases typically used in RP-HPLC, leading to early elution, often near the solvent front.
-
Insufficient Resolution: Co-elution of polar impurities with the main Oseltamivir peak or with each other can make accurate quantification difficult.
-
Poor Peak Shape: Polar analytes can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of Oseltamivir and its polar impurities.
Issue 1: Poor Retention of Polar Impurities (Eluting at or near the void volume)
Possible Causes and Solutions:
-
Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient retention for highly polar analytes.
-
Solution 1: Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that enhance interaction with polar compounds.
-
Solution 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating very polar compounds.
-
Solution 3: Consider Mixed-Mode Chromatography (MMC): MMC columns utilize multiple retention mechanisms (e.g., reversed-phase and ion-exchange), offering unique selectivity for polar and charged analytes.[1][9]
-
-
High Aqueous Content in Mobile Phase: In reversed-phase chromatography, a high percentage of the aqueous component in the mobile phase reduces the retention of polar analytes.
-
Solution: Adjust Mobile Phase Composition: Carefully decrease the amount of organic modifier (e.g., acetonitrile (B52724), methanol) in the mobile phase to increase the retention of polar compounds. This should be done in small increments to assess the impact on resolution.
-
-
Ionization State of Analytes: The ionization state of polar impurities can significantly affect their retention.
-
Solution 1: Adjust Mobile Phase pH: Modify the pH of the mobile phase to suppress the ionization of the polar impurities, making them less polar and increasing their retention on a reversed-phase column.
-
Solution 2: Use Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., alkyl sulfonates like octa-sulfonic acid) to the mobile phase can form a neutral complex with ionized polar analytes, enhancing their retention on a non-polar stationary phase.
-
Issue 2: Inadequate Resolution Between Oseltamivir and Polar Impurities
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.
-
Solution 1: Modify Organic Solvent: Change the organic solvent in the mobile phase (e.g., from acetonitrile to methanol (B129727) or vice versa) to alter selectivity.
-
Solution 2: Adjust Mobile Phase pH: As with retention, altering the pH can change the elution order and improve the separation between closely eluting peaks.
-
Solution 3: Gradient Elution: Employ a gradient elution program where the mobile phase composition changes over time. This can help to separate compounds with a wider range of polarities.
-
-
Inappropriate Column Chemistry: The choice of stationary phase is critical for achieving the desired selectivity.
-
Solution: Screen Different Column Chemistries: In addition to standard C18 columns, evaluate phenyl-hexyl, cyano, or pentafluorophenyl (PFP) stationary phases, which can offer different selectivities for polar and aromatic compounds.
-
-
Low Column Efficiency: Broad peaks can lead to poor resolution.
-
Solution 1: Optimize Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Solution 2: Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution.
-
Solution 3: Increase Column Length: A longer column can improve resolution, but will also increase backpressure and run time.
-
Issue 3: Poor Peak Shape (Tailing or Fronting) for Polar Impurities
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase: Peak tailing for basic polar impurities is often caused by interactions with acidic silanol (B1196071) groups on the silica (B1680970) surface of the column.
-
Solution 1: Use a Base-Deactivated or High-Purity Silica Column: These columns have fewer accessible silanol groups, reducing secondary interactions.
-
Solution 2: Add a Competing Base to the Mobile Phase: Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites.
-
Solution 3: Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce Sample Concentration or Injection Volume: Dilute the sample or inject a smaller volume to ensure that the column's loading capacity is not exceeded.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase of the chromatographic run.
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Ion-Pairing for Oseltamivir and Polar Degradation Products
This method is suitable for the quantitative determination of Oseltamivir in the presence of its degradation products.
-
Chromatographic System: High-Performance Liquid Chromatograph with UV detection.
-
Column: X terra C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 0.1% Octa-sulfonic acid in water: Acetonitrile (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 237 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a suitable concentration. Filter the solution through a 0.45 µm membrane filter before injection.
Protocol 2: Chiral HPLC for the Separation of Oseltamivir Enantiomeric Impurity
This method is designed to separate and quantify the (3S, 4S, 5R) enantiomeric impurity from the (3R, 4R, 5S) Oseltamivir drug substance.
-
Chromatographic System: High-Performance Liquid Chromatograph with UV detection.
-
Column: Chiralpak IC-3, 150 mm x 4.6 mm, 3 µm particle size.[10]
-
Mobile Phase: n-hexane: methanol: isopropyl alcohol: diethyl amine (85:10:5:0.2, v/v/v/v).[10]
-
Flow Rate: 0.6 mL/min.[10]
-
Column Temperature: 35°C.[10]
-
Detection Wavelength: 225 nm.[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: To prevent column clogging from the phosphate (B84403) salt, a solvent extraction method is recommended. Dissolve the Oseltamivir phosphate sample in a suitable solvent like methanol.
Quantitative Data Summary
The following tables summarize key chromatographic parameters from various methods for Oseltamivir analysis, providing a basis for method selection and comparison.
Table 2: Performance Data for a Stability-Indicating RP-HPLC Method [7]
| Analyte | Tailing Factor | Resolution |
| Impurity-I | 1.097 | 7.1 (with respect to Impurity-II) |
| Impurity-II | 1.129 | 8.0 (with respect to Oseltamivir) |
| Oseltamivir | 1.198 | - |
Table 3: Chromatographic Parameters for Different HPLC Methods
| Method Type | Column | Mobile Phase | Retention Time of Oseltamivir (min) |
| RP-HPLC with Ion-Pairing | X terra C18 (150 x 4.6 mm, 5 µm) | 0.1% Octa-sulfonic acid: Acetonitrile (30:70) | 2.31 |
| RP-HPLC | Purospher STAR® RP-18e | Methanol: 0.02 M Phosphate buffer, pH 5 (50:50) | < 6 |
| RP-HPLC | Kromasil C18 (250 x 4.6 mm, 5 µm) | Acetonitrile and Triethylamine (gradient) | Not specified |
| RP-HPLC | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Methanol: Water (75:25) | 2.7 |
| Chiral HPLC | Chiralpak IC-3 (150 x 4.6 mm, 3 µm) | n-hexane: methanol: isopropyl alcohol: diethyl amine (85:10:5:0.2) | Not specified (Enantiomeric impurity at 13.2 min)[11] |
Visualizations
Experimental Workflow for Impurity Analysis
Caption: General experimental workflow for Oseltamivir impurity analysis.
Troubleshooting Logic for Poor Peak Resolution
References
- 1. researchgate.net [researchgate.net]
- 2. Oseltamivir impurity A European Pharmacopoeia (EP) Reference Standard | 1364932-19-3 [sigmaaldrich.com]
- 3. alentris.org [alentris.org]
- 5. Oseltamivir impurity C EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. [Oseltamivir Related Compound A (10 mg) ((3S,4R,5S)-Ethyl 4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy)cyclohexanecarboxylate)] - CAS [N/A] [store.usp.org]
- 9. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing degradation of Ethyl 4-acetamido-3-hydroxybenzoate during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Ethyl 4-acetamido-3-hydroxybenzoate during analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling, storage, and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Appearance of extra peaks in chromatogram, especially at lower retention times. | Hydrolytic Degradation: The ester or amide group may be hydrolyzing. This is accelerated by acidic or basic conditions in your sample diluent or mobile phase. | 1. Ensure the pH of your sample solvent and mobile phase is near neutral (pH 6-7.5), unless acidic or basic conditions are required for chromatographic retention. 2. Prepare samples fresh and analyze them immediately. If storage is necessary, keep samples at 2-8°C for no more than 24 hours. 3. The primary hydrolysis product is likely 4-acetamido-3-hydroxybenzoic acid.[1] |
| Loss of analyte peak area over a sequence of injections. | Adsorption or Instability in Autosampler: The analyte may be adsorbing to glass or plastic vials, or degrading in the autosampler tray. | 1. Use polypropylene (B1209903) or silanized glass vials to minimize adsorption. 2. Maintain the autosampler temperature at a cool setting, such as 4°C. 3. Limit the time samples reside in the autosampler before injection. |
| Broad or tailing peaks in the chromatogram. | Interaction with HPLC Column: The phenolic hydroxyl group can interact with active sites on the silica (B1680970) support of the HPLC column, especially if the silica is not fully end-capped. | 1. Use a high-quality, end-capped C18 or phenyl-hexyl column from a reputable manufacturer. 2. Consider using a mobile phase with a low concentration of a chelating agent like EDTA if metal contamination in the HPLC system is suspected. 3. Ensure the mobile phase pH is appropriate to control the ionization of the phenolic group. |
| Gradual increase in backpressure during an analytical run. | Analyte Precipitation: The analyte may have limited solubility in the mobile phase, causing it to precipitate and clog the column. | 1. Check the solubility of this compound in your mobile phase. 2. Increase the proportion of organic solvent in the sample diluent, but ensure it is miscible with the mobile phase to avoid peak distortion. 3. Filter all samples through a 0.22 µm or 0.45 µm filter before injection. |
| Yellowing of the solid compound or solutions upon storage. | Oxidation or Photodegradation: Phenolic compounds can be susceptible to oxidation, which can be initiated by exposure to air (oxygen) or light.[2] | 1. Store the solid compound in a tightly sealed container at the recommended 2-8°C, protected from light.[1] 2. Consider purging the headspace of the storage container with an inert gas like nitrogen or argon. 3. For solutions, use amber vials or wrap vials in aluminum foil to protect from light. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways are hydrolysis and oxidation.
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Hydrolysis: The ethyl ester linkage is susceptible to cleavage under both acidic and basic conditions, forming 4-acetamido-3-hydroxybenzoic acid and ethanol. The acetamido group can also be hydrolyzed, though typically under more stringent conditions, to yield ethyl 4-amino-3-hydroxybenzoate.
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Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air, metal ions, or high temperatures. This can lead to the formation of colored quinone-type structures.
Below is a diagram illustrating the potential degradation pathways.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed container, protected from moisture and light.[1] For long-term storage, blanketing with an inert gas such as argon or nitrogen is recommended to prevent oxidation.
Q3: How should I prepare solutions for analysis to ensure stability?
A3: Solutions should be prepared fresh for each analysis. Use a well-buffered solvent system, ideally close to neutral pH, unless the analytical method dictates otherwise. A common diluent is a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. Prepared solutions should be stored in amber vials at 2-8°C and analyzed within 24 hours.
Q4: What type of HPLC column is best suited for analyzing this compound?
A4: A reversed-phase C18 column is a good starting point. Look for a column with high purity silica and robust end-capping to minimize peak tailing caused by the interaction of the phenolic hydroxyl group with the stationary phase. A phenyl-hexyl column could also provide alternative selectivity.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of this compound.
Methodology:
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Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
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Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light as per ICH Q1B guidelines.
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Thermal Degradation: Expose the solid compound to 80°C for 48 hours, then dissolve in acetonitrile to 1 mg/mL.
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-
Sample Preparation for Analysis:
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Cool all stressed samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equimolar amount of NaOH and HCl, respectively.
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Dilute all samples (including an unstressed control) with the mobile phase to a final concentration of approximately 50 µg/mL.
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Analysis: Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| HPLC System | UPLC/HPLC with UV or PDA detector |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 2 µL |
Data Presentation
Summary of Forced Degradation Results (Hypothetical)
The following table summarizes hypothetical results from a forced degradation study, indicating the percentage of degradation observed under various stress conditions. Actual results may vary.
| Stress Condition | Reagent/Parameter | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | ~15% | 4-acetamido-3-hydroxybenzoic acid |
| Base Hydrolysis | 0.1 M NaOH | 4 h | 60°C | ~40% | 4-acetamido-3-hydroxybenzoic acid |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | ~8% | Oxidized derivatives |
| Photolytic | ICH Q1B | 24 h | Ambient | ~5% | Not identified |
| Thermal | Dry Heat | 48 h | 80°C | <2% | - |
References
Addressing matrix effects in Oseltamivir Impurity D quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Oseltamivir (B103847) Impurity D (Ethyl 4-acetamido-3-hydroxybenzoate) in biological matrices.
Troubleshooting Guide
Q1: I am observing low and inconsistent signal intensity for Oseltamivir Impurity D in my plasma samples. What is the likely cause?
Low and inconsistent signal intensity for Oseltamivir Impurity D, a phenolic compound, in plasma samples is a common indication of matrix effects, particularly ion suppression.[1] Co-eluting endogenous components from the plasma matrix, such as phospholipids (B1166683), salts, and proteins, can interfere with the ionization of the analyte in the mass spectrometer's ion source.[2][3] This interference leads to a suppressed and variable signal, which can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[2]
Q2: How can I confirm that matrix effects are the root cause of my analytical issues?
A post-extraction spike experiment is a standard method to quantitatively assess the presence and magnitude of matrix effects.[4] This involves comparing the peak area of Oseltamivir Impurity D in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference between these two measurements indicates the presence of matrix effects.
Additionally, a post-column infusion experiment can be performed to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[4] This involves infusing a constant concentration of Oseltamivir Impurity D directly into the mass spectrometer while injecting a blank extracted matrix sample onto the LC system. Any dip or rise in the baseline signal of the impurity corresponds to a region of ion suppression or enhancement, respectively.[3]
Q3: My results from the post-extraction spike experiment confirm significant ion suppression. What are the recommended strategies to mitigate these matrix effects?
There are several strategies you can employ to reduce or eliminate matrix effects in your assay for Oseltamivir Impurity D. The most effective approach often involves a combination of the following:
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Optimization of Sample Preparation: The goal is to selectively remove interfering components from the plasma sample while efficiently extracting Oseltamivir Impurity D.
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Liquid-Liquid Extraction (LLE): LLE can be an effective method to separate the analyte from polar interferences.
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Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove phospholipids and other interfering substances.[5]
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Protein Precipitation (PPT): While a simpler technique, PPT may not provide as clean a sample as LLE or SPE and could result in residual matrix effects.[4]
-
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Chromatographic Separation Improvement: Modifying your LC method to better separate Oseltamivir Impurity D from co-eluting matrix components is a crucial step.[1] This can be achieved by:
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Changing the column chemistry: Utilizing a column with a different stationary phase.
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Adjusting the mobile phase composition: Altering the organic solvent, aqueous phase, or pH.[6]
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Modifying the gradient profile: Optimizing the elution gradient to enhance separation.
-
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Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction of the analyte signal.
Q4: I am still facing issues with variability. Could there be other factors at play?
Yes, beyond matrix effects, other factors can contribute to variability in your results:
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Analyte Stability: Oseltamivir and its related compounds can be susceptible to degradation.[7] Ensure the stability of Oseltamivir Impurity D in the biological matrix and during all sample preparation steps.
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Sample Collection and Handling: Improper sample collection, storage, or freeze-thaw cycles can impact the integrity of the sample and the analyte.[5]
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Instrument Performance: Ensure your LC-MS/MS system is properly calibrated and maintained.
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of matrix effects in plasma samples for a compound like Oseltamivir Impurity D?
For a phenolic compound like Oseltamivir Impurity D, the primary sources of matrix effects in plasma are:
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Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).[2]
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Salts and Endogenous Metabolites: These can also co-elute with the analyte and interfere with its ionization.[3]
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Proteins: Although most are removed during sample preparation, residual proteins can still contribute to matrix effects.[2]
Q2: Can matrix effects lead to ion enhancement instead of suppression?
While ion suppression is more commonly observed, ion enhancement can also occur.[2] In this phenomenon, co-eluting compounds enhance the ionization efficiency of the analyte, leading to an artificially high signal. Both suppression and enhancement are detrimental to data quality as they lead to inaccurate and imprecise results.[2]
Q3: Are there any specific recommendations for the LC-MS/MS parameters for Oseltamivir Impurity D?
Based on methods for similar compounds, here are some starting recommendations:
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Ionization Mode: Positive electrospray ionization (ESI+) is typically used for Oseltamivir and its metabolites.[4]
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Mobile Phase: A combination of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) is a good starting point to achieve good peak shape and ionization efficiency.[4][5]
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Column: A C18 column is commonly used for the analysis of Oseltamivir and related compounds.[6]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using a Post-Extraction Spike
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Prepare three sets of samples:
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Set A (Neat Solution): Spike Oseltamivir Impurity D into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
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Set B (Post-extraction Spike): Extract six different lots of blank plasma. Spike Oseltamivir Impurity D into the final extract at the same concentration as Set A.
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Set C (Pre-extraction Spike): Spike Oseltamivir Impurity D into six different lots of blank plasma before extraction at the same concentration as Set A.
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Analyze all samples using the developed LC-MS/MS method.
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Calculate the Matrix Factor (MF) and Recovery (%RE):
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MF = (Peak Area of Set B) / (Peak Area of Set A)
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%RE = (Peak Area of Set C) / (Peak Area of Set B) * 100
-
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Interpret the results: An MF value significantly different from 1 indicates the presence of matrix effects. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
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To 200 µL of plasma sample, add the internal standard solution.
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Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of ether and hexane).[8]
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Vortex for 5 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
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Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 200 µL of the mobile phase.
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Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Representative Recovery and Matrix Effect Data for Oseltamivir and Structurally Similar Compounds in Human Plasma
| Compound | Sample Preparation Method | Analyte Concentration (ng/mL) | Mean Recovery (%)[4][8][9] | Matrix Factor[4][8] |
| Oseltamivir | Solid-Phase Extraction | 2.0 (LQC) | 93.2 | 0.98 |
| 80.0 (MQC) | 95.1 | 1.02 | ||
| 160.0 (HQC) | 94.9 | 0.99 | ||
| Oseltamivir Carboxylate | Solid-Phase Extraction | 8.0 (LQC) | 91.5 | 0.97 |
| 320.0 (MQC) | 93.8 | 1.01 | ||
| 640.0 (HQC) | 92.8 | 0.98 | ||
| 4-Acetamidobenzoic Acid | Protein Precipitation | 10.0 (LLOQ) | 87.8 | Not Reported |
| 30.0 (LQC) | 89.1 | Not Reported | ||
| 300.0 (MQC) | 85.2 | Not Reported | ||
| 750.0 (HQC) | 88.9 | Not Reported | ||
| Flutrimazole | Liquid-Liquid Extraction | 0.1992 (LQC) | 84.3 | 0.93 |
| 0.7968 (MQC) | 80.5 | 0.96 | ||
| 7.968 (HQC) | 78.8 | 0.90 |
LQC: Low-Quality Control, MQC: Medium-Quality Control, HQC: High-Quality Control, LLOQ: Lower Limit of Quantification. Data is representative and compiled from various sources for illustrative purposes.
Visualizations
Caption: A typical experimental workflow for the quantification of Oseltamivir Impurity D in plasma.
Caption: A logical troubleshooting workflow for addressing analytical issues in Oseltamivir Impurity D quantification.
References
- 1. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 6. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. europeanreview.org [europeanreview.org]
- 9. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pH-related degradation of Oseltamivir (B103847) and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Oseltamivir at different pH values?
A1: Oseltamivir phosphate (B84403) is known to undergo hydrolysis in aqueous solutions under both acidic and alkaline conditions.[1] Generally, it exhibits maximal stability at a pH of 4.0.[1] Under forced degradation conditions, Oseltamivir is susceptible to degradation, with significant breakdown observed in both acidic and alkaline environments. For instance, one study reported 74% degradation in 1.0 N HCl at 80°C for 30 minutes and 85.2% degradation in 0.1 N NaOH at 80°C for 10 minutes.[2] Another study showed complete degradation in 1 M NaOH after 1.5 hours.[3]
Q2: What are the major degradation products of Oseltamivir under acidic and alkaline conditions?
A2: Under hydrolytic stress (both acidic and alkaline), Oseltamivir degrades into several impurities. The primary degradation pathway involves the hydrolysis of the ethyl ester to form the active metabolite, Oseltamivir Carboxylate (OC).[4] Other identified degradation products include positional isomers formed through N,N-acyl migration and products resulting from the loss of the acetyl group.[4][5] Some of the characterized degradation products are:
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Oseltamivir Carboxylate (OC) : Formed by the hydrolysis of the ethyl ester.[4]
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Os I and Os III : Positional isomers of Oseltamivir and Oseltamivir Carboxylate, respectively, formed via N,N-acyl migration.[4][5]
-
Os II : 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid.[4][5]
-
Os IV : 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid.[4][5]
-
Os V : ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate.[4][5]
Q3: I am not seeing significant degradation of Oseltamivir in my stress studies. What could be the reason?
A3: If you are not observing the expected degradation, consider the following factors:
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Stress Conditions: The concentration of the acid or base, temperature, and duration of the experiment are critical. Milder conditions, such as lower temperatures or shorter exposure times, may not induce significant degradation.[2] For example, in 0.1 N HCl at 80°C for 30 minutes, the degradation was around 9.86%, whereas, in 1.0 N HCl under the same conditions, it was 74%.[2]
-
pH of the Solution: Ensure the pH of your solution is sufficiently acidic or alkaline to promote hydrolysis. The stability of Oseltamivir is pH-dependent, with maximum stability around pH 4.0.[1]
-
Analytical Method Sensitivity: Your analytical method, typically RP-HPLC, must be sensitive enough to detect small decreases in the parent drug peak and the emergence of small impurity peaks. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method.
-
Purity of the Starting Material: Ensure the Oseltamivir phosphate you are using is of high purity and has not already degraded.
Q4: My chromatograms show multiple unexpected peaks after forced degradation. How can I identify them?
A4: The presence of multiple peaks is expected during forced degradation studies. To identify these, you can use the following approaches:
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Literature Comparison: Compare the relative retention times (RRTs) of your unknown peaks with those reported in published studies on Oseltamivir degradation.[2]
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Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the degradation products, which is crucial for structural elucidation.[4][5]
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Reference Standards: If available, inject reference standards of known impurities to confirm their retention times.
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Forced Degradation of Impurities: If you can isolate a major degradation product, you can subject it to further stress conditions to understand its degradation pathway.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
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Problem: Tailing or fronting of the Oseltamivir peak, or co-elution with impurity peaks.
-
Possible Causes & Solutions:
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Oseltamivir. Adjust the pH of the aqueous component of your mobile phase. A pH around 2.5 or 7 has been shown to be effective.[2][6]
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Column Choice: Ensure you are using a suitable column. C18 columns are commonly used for Oseltamivir analysis.[2][6]
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Mobile Phase Composition: Optimize the ratio of the organic and aqueous phases. Gradient elution may be necessary to resolve all degradation products.[7]
-
Flow Rate: Adjust the flow rate to improve separation efficiency. A flow rate of 1.0 mL/min is commonly used.[2]
-
Issue 2: Inconsistent Degradation Results
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Problem: High variability in the percentage of degradation between replicate experiments.
-
Possible Causes & Solutions:
-
Temperature Control: Ensure precise and consistent temperature control throughout the stress study. Small variations in temperature can significantly impact reaction kinetics.[6]
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Sample Preparation: Standardize your sample preparation procedure, including the exact timing of reagent addition and quenching of the reaction.
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Homogeneity of the Solution: Ensure the drug is completely dissolved and the solution is homogeneous before starting the stress experiment.
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pH Meter Calibration: Regularly calibrate your pH meter to ensure accurate pH measurements of your stress solutions.
-
Quantitative Data Summary
The following tables summarize the quantitative data on the pH-related degradation of Oseltamivir from various studies.
Table 1: Acidic Degradation of Oseltamivir Phosphate
| Acid Concentration | Temperature | Duration | % Degradation | Reference |
| 1.0 N HCl | 80°C | 30 min | 74% | [2] |
| 0.1 N HCl | 80°C | 30 min | 9.86% | [2] |
| 1 M HCl | Not Specified | Not Specified | Stable | [3] |
| 0.1 M HCl | Not Specified | 4 hours | Not Specified | [6] |
Table 2: Alkaline Degradation of Oseltamivir Phosphate
| Base Concentration | Temperature | Duration | % Degradation | Reference |
| 0.1 N NaOH | 80°C | 10 min | 85.2% | [2] |
| 0.1 N NaOH | Room Temp | Not Specified | 4.35% | [2] |
| 1 M NaOH | Not Specified | 1.5 hours | 100% | [3] |
| 0.1 M NaOH | Room Temp | 3 hours | 100% | [6] |
| 0.1 M NaOH | 40°C | Not Specified | Degradation observed | [6] |
| 0.1 M NaOH | 50°C | Not Specified | Degradation observed | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
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Preparation of Stock Solution: Accurately weigh and dissolve Oseltamivir Phosphate in a suitable solvent (e.g., methanol (B129727) or water) to obtain a known concentration (e.g., 1 mg/mL).
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Stress Condition:
-
To a specific volume of the stock solution, add an equal volume of 1.0 N Hydrochloric Acid (HCl).
-
Incubate the mixture in a water bath maintained at 80°C for 30 minutes.[2]
-
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 1.0 N Sodium Hydroxide (NaOH).
-
Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into a validated stability-indicating HPLC system to determine the percentage of remaining Oseltamivir and the profile of degradation products.
Protocol 2: Forced Degradation Study - Alkaline Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of Oseltamivir Phosphate as described in Protocol 1.
-
Stress Condition:
-
To a specific volume of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide (NaOH).
-
Incubate the mixture in a water bath maintained at 80°C for 10 minutes.[2]
-
-
Neutralization: After incubation, cool the solution and neutralize it with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).
-
Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Visualizations
Caption: Proposed degradation pathway of Oseltamivir under hydrolytic conditions.
Caption: General workflow for Oseltamivir forced degradation studies.
References
- 1. Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing excipient interference in Oseltamivir oral suspension analysis
Welcome to our dedicated support center for the analytical challenges in characterizing Oseltamivir (B103847) oral suspension. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles related to excipient interference.
Troubleshooting Guide: Overcoming Excipient Interference
This guide addresses specific issues that may arise during the HPLC-UV analysis of Oseltamivir oral suspension, providing step-by-step solutions to ensure accurate and reliable results.
Problem 1: Poor Peak Shape, Tailing, or Splitting
Possible Cause: Interference from undissolved excipients or interaction of Oseltamivir with certain formulation components.
Solution:
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Enhanced Sample Filtration:
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Ensure complete dissolution of the oral suspension in the chosen diluent.
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Utilize a multi-step filtration process. Start with a larger pore size filter (e.g., 0.45 µm) to remove larger particles, followed by a smaller pore size filter (e.g., 0.22 µm) for finer particles.[1][2] Studies have shown that filtration is a necessary step to remove insoluble materials before analysis.[1]
-
-
Mobile Phase Optimization:
Problem 2: Inaccurate Quantification and Poor Recovery
Possible Cause: Co-elution of excipients with the Oseltamivir peak or degradation of Oseltamivir due to interaction with excipients like citrates.[6]
Solution:
-
Sample Preparation Optimization:
-
Liquid-Liquid Extraction (LLE): This technique can be employed to selectively extract Oseltamivir from the aqueous suspension into an organic solvent, leaving interfering excipients behind.
-
Solid-Phase Extraction (SPE): SPE can effectively clean up the sample by retaining Oseltamivir on a solid sorbent while allowing interfering excipients to be washed away.
-
-
Method Validation with Spiked Samples:
-
Prepare placebo samples containing all excipients without the active pharmaceutical ingredient (API).
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Spike the placebo with a known concentration of Oseltamivir standard and analyze to confirm that the method can accurately quantify the API in the presence of the excipients.
-
Problem 3: High Background Noise or Baseline Drift
Possible Cause: Presence of UV-active excipients in the sample that are not fully separated from the Oseltamivir peak.
Solution:
-
Wavelength Selection:
-
Gradient Elution:
-
Employ a gradient elution program in your HPLC method. This can help to separate compounds with different polarities more effectively, resolving the Oseltamivir peak from any interfering excipient peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the common excipients in Oseltamivir oral suspension that can cause analytical interference?
A1: Common excipients in commercially available Oseltamivir oral suspensions or capsules used for extemporaneous preparations include sorbitol, sodium benzoate, xanthan gum, and flavoring agents.[6] Additionally, pH modifiers like citrate (B86180) and citric acid have been identified as potential sources of interference due to the formation of degradation products with Oseltamivir.[6] In capsule formulations, excipients such as lactose, starch, talc, povidone K30, croscarmellose, and stearyl fumarate (B1241708) are common.[1]
Q2: Can simple dilution and filtration be sufficient for sample preparation?
A2: For some formulations, a simple "dilute and shoot" approach after filtration may be adequate, especially if the excipients do not interfere with the Oseltamivir peak at the chosen analytical wavelength.[4][5] However, for complex matrices or when high accuracy is required, more rigorous sample preparation techniques like LLE or SPE are recommended to minimize excipient interference.
Q3: What are the acceptance criteria for recovery in the presence of excipients?
A3: According to ICH guidelines, the recovery of the API should typically be within 98-102%.[8] Several studies on Oseltamivir analysis have reported accuracy and recovery values well within this range, indicating minimal interference from excipients when appropriate analytical methods are used.[4][5][9]
Q4: Are there any known degradation products from Oseltamivir-excipient interactions?
A4: Yes, interactions between Oseltamivir and certain excipients can lead to the formation of degradation products. For instance, the amino group in Oseltamivir can react with citrate, a common pH conditioner in oral suspensions, to form specific degradation products.[6] Another study reported the formation of degradation products from the Maillard reaction of Oseltamivir with residual glucose in sorbitol.[6]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Oseltamivir Oral Suspension
-
Sample Preparation: Accurately weigh a portion of the Oseltamivir oral suspension and dilute it with deionized water to a known concentration.
-
pH Adjustment: Adjust the pH of the diluted sample to alkaline conditions (pH > 9) using a suitable buffer to ensure Oseltamivir is in its free base form.
-
Extraction: Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).[2][10][11]
-
Mixing: Vortex the mixture vigorously for 2-3 minutes to facilitate the transfer of Oseltamivir into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully collect the organic layer containing the extracted Oseltamivir.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Oseltamivir Oral Suspension
-
Sample Preparation: Dilute the Oseltamivir oral suspension with an appropriate buffer as recommended by the SPE cartridge manufacturer.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase cartridge) by passing methanol (B129727) followed by the equilibration buffer through it.[12]
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove unretained, interfering excipients.
-
Elution: Elute the retained Oseltamivir from the cartridge using a small volume of a strong solvent (e.g., methanol with a small percentage of acid or base).
-
Analysis: The eluate can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase if further concentration is needed.
Quantitative Data Summary
Table 1: Reported Accuracy and Recovery of Oseltamivir in Pharmaceutical Formulations
| Analytical Method | Formulation Type | Accuracy (%) | Recovery (%) | Reference |
| HPLC-UV | Capsules | 99.26 - 100.70 | - | [4][5] |
| HPLC-UV | Capsules | 99.85 - 100.17 | - | [4][5] |
| UV Spectrophotometry | Bulk and Pharmaceutical Dosage Form | - | 99.01 - 100.1 | [9] |
| RP-HPLC | Bulk and Formulated Capsules | - | 99.85 | [13] |
| HPLC-MS/MS | Human Plasma | 97 - 105 | ≥89 | [11] |
Visualizations
Caption: Experimental workflow for Oseltamivir oral suspension analysis.
Caption: Troubleshooting decision tree for Oseltamivir analysis.
References
- 1. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Development and validation of a rapid HPLC method for the determination of oseltamivir phosphate in Tamiflu and generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability indicating RP-HPLC method development and validation for oseltamivir API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashdin.com [ashdin.com]
- 9. researchgate.net [researchgate.net]
- 10. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to HPLC Method Validation for Oseltamivir Impurity D Analysis Following ICH Guidelines
This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantification of Oseltamivir Impurity D, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Oseltamivir drug substances and products.
Oseltamivir Impurity D, chemically known as Ethyl 4-acetamido-3-hydroxybenzoate[2][3], is a potential impurity that needs to be monitored to ensure the safety and efficacy of the final drug product. The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[1][4]
Comparative Analysis of HPLC Methods
The following table summarizes the performance characteristics of two hypothetical, yet plausible, reversed-phase HPLC methods for the determination of Oseltamivir Impurity D. Method A represents a standard approach, while Method B is a more sensitive method, potentially utilizing a more advanced column technology or detector.
| Validation Parameter | Method A | Method B | ICH Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9991 | 0.9998 | ≥ 0.995[5] |
| Range (µg/mL) | 0.1 - 10 | 0.05 - 15 | Dependent on reporting threshold |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.5 - 100.8% | Typically 80-120% for impurities[6] |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | Typically ≤ 2%[4] |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.5% | Typically ≤ 2%[4] |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.015 | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | 0.05 | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference from placebo and other related substances | No interference from placebo and other related substances | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[6] |
| Robustness | No significant impact on results with minor variations in mobile phase pH (±0.2) and column temperature (±2°C) | No significant impact on results with minor variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5°C) | The reliability of an analytical procedure with respect to deliberate variations in method parameters. |
Experimental Protocols
Below are the detailed experimental protocols for the two hypothetical HPLC methods.
Method A: Standard RP-HPLC Method
-
Chromatographic System:
-
HPLC: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Detector: UV at 220 nm
-
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
Gradient: 10% B to 70% B over 15 minutes
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Oseltamivir Impurity D reference standard in methanol (B129727) to obtain a concentration of 10 µg/mL.
-
Sample Solution: Accurately weigh a quantity of Oseltamivir drug substance equivalent to 100 mg of Oseltamivir and dissolve in 100 mL of methanol.
-
Method B: High-Sensitivity RP-HPLC Method
-
Chromatographic System:
-
HPLC: Waters ACQUITY UPLC H-Class or equivalent
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Detector: UV at 225 nm[7]
-
-
Mobile Phase:
-
A: 0.05 M Ammonium formate (B1220265) buffer (pH 3.5)
-
B: Methanol
-
Gradient: 5% B to 60% B over 10 minutes
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Oseltamivir Impurity D reference standard in a 50:50 mixture of methanol and water to obtain a concentration of 5 µg/mL.
-
Sample Solution: Accurately weigh a quantity of Oseltamivir drug substance equivalent to 100 mg of Oseltamivir and dissolve in 100 mL of a 50:50 mixture of methanol and water.
-
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC method for impurity determination as per ICH guidelines.
Caption: Workflow for HPLC Method Validation as per ICH Guidelines.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. allmpus.com [allmpus.com]
- 3. saitraders.co.in [saitraders.co.in]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Oseltamivir Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of impurities in Oseltamivir (B103847), a key antiviral medication. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes experimental data from published studies to facilitate the selection of the most appropriate method for specific research and quality control needs.
Introduction to Oseltamivir and its Impurities
Oseltamivir is an antiviral drug used for the treatment and prevention of influenza A and B viruses.[1][2] As with any pharmaceutical compound, impurities can arise during the synthesis, formulation, or storage of the drug product. These impurities, which can include starting materials, by-products, intermediates, and degradation products, must be carefully monitored and controlled to meet regulatory requirements. Some of the known impurities and degradation products of Oseltamivir include Oseltamivir Phosphate (B84403) Related Compound A, and various degradants formed under stress conditions such as acidic and alkaline hydrolysis.[3][4][5]
Comparative Analysis of Analytical Methods
A variety of analytical techniques have been developed and validated for the determination of Oseltamivir and its impurities. The most common methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The following tables provide a comparative summary of the experimental conditions and validation parameters for several published methods.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of pharmaceutical impurities due to its high resolution and sensitivity. Several stability-indicating HPLC methods have been developed for Oseltamivir.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm)[3] | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | Oyster-RP18e (250mm x 4.6mm, 5µm)[6] |
| Mobile Phase | Buffer (pH 2.5) : Methanol (B129727) (55:45, v/v)[3] | Acetonitrile and Triethylamine (gradient) | Phosphate buffer (pH 3.0) : Methanol : Acetonitrile (60:25:15, v/v/v)[6] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min | 1.0 mL/min[6] |
| Detection | UV at 215 nm[3] | UV at 215 nm | UV at 207 nm[6] |
| Run Time | Not Specified | Not Specified | Not Specified |
Table 2: Comparison of HPLC Method Validation Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | Not Specified | 70-130 µg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.999[3] | 0.999 | Not Specified |
| LOD | Not Specified | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.8-101.2% for Oseltamivir; 97.2-101.3% for known impurities[3] | Not Specified | Close to 99.6% (mass balance)[6] |
| Precision (%RSD) | <2%[3] | <1% for system precision; <2% for other parameters | Not Specified |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For the trace level quantification of genotoxic impurities, a more sensitive technique like LC-MS is often required.
Table 3: LC-MS Method Parameters and Validation Data for Oseltamivir Phosphate Related Compound-A (OSPRC-A)
| Parameter | LC-MS Method[5][7] |
| Column | DEVELOSIL ODS-UG-5 (50×3.0 mm, 5.0 µm) |
| Mobile Phase | Not Specified |
| Flow Rate | 1.5 mL/min |
| Detection | Mass Spectrometer |
| Linearity Range | 0.005% to 0.0151% |
| Accuracy (% Recovery) | 80.0% to 101.32% |
| Precision (%RSD) | 4.26 (method precision); 4.00 (intermediate precision) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and cross-validation in your own laboratory settings.
Stability-Indicating HPLC Method (Method 1)
This method is designed to separate Oseltamivir from its degradation products formed under various stress conditions.[3]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of buffer (pH 2.5, prepared with 1% orthophosphoric acid) and methanol in a 55:45 (v/v) ratio, delivered in an isocratic mode.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Sample Preparation:
-
Standard Stock Solutions: Prepare stock solutions of Oseltamivir phosphate (28 µg/mL) and its known impurities (56 µg/mL) in the diluent (a 1:1 v/v mixture of buffer and organic phase).
-
Sample Solution: Transfer powder equivalent to 140 mg of Oseltamivir phosphate to a 100 mL volumetric flask to achieve a concentration of 1.4 mg/mL. Filter the solution through a 0.45 µm Nylon-66 membrane filter before analysis.
-
LC-MS Method for Oseltamivir Phosphate Related Compound-A (OSPRC-A)
This highly sensitive method is suitable for the trace level quantification of the genotoxic impurity OSPRC-A.[5][7]
-
Chromatographic System: A liquid chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: DEVELOSIL ODS-UG-5, (50×3.0 mm, 5.0 µm).
-
Column Temperature: 40°C.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 2 mg of USP OSPRC-A standard into a 100 mL volumetric flask and dissolve in diluent.
-
Working Standard Solution: Dilute 7.5 mL of the standard stock solution to 20 mL with diluent to get a 0.0075% solution.
-
Test Sample Solution: Weigh 50 mg of Oseltamivir phosphate into a 5 mL volumetric flask and dissolve in diluent.
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for Oseltamivir impurities.
Caption: A logical workflow for the cross-validation of analytical methods for Oseltamivir impurities.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
Oseltamivir's Achilles' Heel: A Comparative Stability Analysis of Its Degradation Products
For researchers, scientists, and drug development professionals, understanding the stability of a pharmaceutical compound is paramount. This guide provides a detailed comparative analysis of the stability of Oseltamivir (B103847) and its degradation products under various stress conditions. The data, compiled from forced degradation studies, offers insights into the molecule's intrinsic stability and potential degradation pathways, crucial for formulation development, shelf-life determination, and regulatory compliance.
Oseltamivir Phosphate (B84403) (OP), the prodrug of the potent neuraminidase inhibitor Oseltamivir Carboxylate (OC), is a cornerstone in the treatment and prophylaxis of influenza. However, like any pharmaceutical agent, it is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its efficacy and safety. This analysis delves into the comparative stability of Oseltamivir and its known degradation products when subjected to hydrolytic, oxidative, photolytic, and thermal stress.
Comparative Stability Under Forced Degradation
Forced degradation studies are a critical component of drug development, designed to identify the likely degradation products and establish the intrinsic stability of a drug substance. The following table summarizes the degradation of Oseltamivir Phosphate under different stress conditions as reported in various studies.
| Stress Condition | Reagent/Parameters | Oseltamivir Phosphate Degradation (%) | Major Degradation Products Observed (RRT) | Reference |
| Acidic Hydrolysis | 1.0 N HCl, 80°C, 30 min | 74% | 12.22% (RRT 0.34), 7.71% (RRT 0.91), >11 total products | [1] |
| 0.1 N HCl, 80°C, 30 min | ~9.86% | 9 degradation products | [1] | |
| 1 M HCl, 90°C, 3 hours | Significant degradation | Not specified | ||
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 10 min | 85.2% | 6 degradation products (RRTs: 0.27, 0.36, 0.55, 0.81, 0.91, 1.18) | [1][2] |
| 0.1 M NaOH, 60°C, 5 hours | Significant degradation | Not specified | ||
| Alkaline conditions | Complete disappearance after 1.5 hours | Not specified | [3] | |
| Oxidative Degradation | 3% v/v H₂O₂, 80°C, 2 hours | 96.96% | 1.5% (RRT 0.91) | [1] |
| 3% H₂O₂, 90°C, 30 minutes | Significant degradation | Not specified | ||
| Photolytic Degradation | Standard ICH conditions | 1.1% | Not specified | [1] |
| Sunlight, 6 hours | No significant degradation | Not specified | [3] | |
| Thermal Degradation | 60°C, 24 hours | Significant degradation | Not specified | |
| 40°C, 168 hours | ~2% degradation | Not specified | [3] | |
| Neutral Hydrolysis | Water, 25-40°C, 168 hours | Very little degradation at 30-40°C | Not specified | [3] |
RRT: Relative Retention Time
The data clearly indicates that Oseltamivir Phosphate is most susceptible to degradation under oxidative and alkaline conditions, followed by acidic conditions. It exhibits considerable stability under photolytic and neutral hydrolytic conditions at ambient temperatures. The primary active metabolite, Oseltamivir Carboxylate (OC), is formed through in vivo hydrolysis by hepatic carboxyesterases[4]. In laboratory settings, this hydrolysis can also be initiated by mixed bacterial cultures from activated sludge treatment.
Key Degradation Products
Several degradation products of Oseltamivir have been identified and characterized. Under hydrolytic (acidic and alkaline) stress, five major degradation products, designated as Os I to Os V, have been generated and structurally elucidated[5]. These include positional isomers and products of de-acetylation and de-ethylation[5]. Two of these, Os IV and Os V, were previously unreported[5].
-
Os I and Os III: Positional isomers of Os II and the parent drug, respectively, formed through N,N-acyl migration[5].
-
Os II: 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid[5].
-
Os IV: 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid[5].
-
Os V: ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate[5].
Experimental Protocols
The following are representative experimental protocols for the forced degradation studies and the stability-indicating analytical method.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: A stock solution of Oseltamivir Phosphate (e.g., 1.4 mg/mL) is prepared in a suitable diluent (e.g., a 1:1 v/v mixture of buffer and organic phase)[1].
-
Acidic Degradation: The stock solution is treated with an equal volume of HCl (e.g., 0.1 N or 1.0 N) and heated (e.g., at 80°C for 30 minutes)[1]. The solution is then neutralized with an equivalent concentration of NaOH.
-
Alkaline Degradation: The stock solution is treated with an equal volume of NaOH (e.g., 0.1 N) and heated (e.g., at 80°C for 10 minutes)[1]. The solution is then neutralized with an equivalent concentration of HCl.
-
Oxidative Degradation: The stock solution is treated with an equal volume of hydrogen peroxide (e.g., 3% v/v) and heated (e.g., at 80°C for 2 hours)[1].
-
Photolytic Degradation: The drug solution is exposed to UV light (as per ICH guidelines) or sunlight for a specified duration[1][3].
-
Thermal Degradation: The drug solution is heated at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Sample Analysis: All stressed samples are diluted to a suitable concentration and analyzed using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A common approach for the analysis of Oseltamivir and its degradation products involves a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
-
Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[1].
-
Mobile Phase: A mixture of a buffer (e.g., pH 2.5 buffer with 1% orthophosphoric acid) and an organic solvent like methanol (B129727) (e.g., 55:45, v/v) is used in an isocratic mode[1]. Other methods may use acetonitrile (B52724) and triethylamine (B128534) in a gradient run.
-
Flow Rate: Typically 1.0 mL/min[1].
-
Detection Wavelength: 215 nm is a common wavelength for detection[1][6].
-
Injection Volume: 20 µL[1].
-
Data Acquisition: Data is processed using chromatography software[1].
Visualizing the Process
To better illustrate the workflow and degradation pathways, the following diagrams have been generated.
Forced Degradation Experimental Workflow
Oseltamivir Degradation Pathways Overview
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. [PDF] Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method | Semantic Scholar [semanticscholar.org]
- 3. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir [mdpi.com]
- 4. Rapid Degradation of Oseltamivir Phosphate in Clinical Samples by Plasma Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
A Comparative Guide to the Forced Degradation of Oseltamivir: Focus on Impurity D and Impurity C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the formation and degradation profiles of Oseltamivir Impurity D and Impurity C under various stress conditions. The information is compiled from published literature to assist in the development of stable formulations and robust analytical methods for Oseltamivir Phosphate (B84403).
Overview of Oseltamivir and its Impurities
Oseltamivir Phosphate is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections. In vivo, it is hydrolyzed by hepatic esterases to its active metabolite, Oseltamivir Carboxylate (OC)[1]. Oseltamivir EP Impurity C is identified as this active metabolite, Oseltamivir Carboxylate. During manufacturing and storage, Oseltamivir can degrade through various pathways, leading to the formation of several impurities. Understanding the degradation profile is crucial for ensuring the safety and efficacy of the drug product. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradants and establish the intrinsic stability of the drug substance[2].
This guide focuses on two key impurities:
-
Oseltamivir Impurity C (Oseltamivir Carboxylate): The active metabolite of Oseltamivir. Its formation is a critical aspect of the drug's metabolism but can also occur under certain stress conditions.
-
Oseltamivir Impurity D: A process-related impurity and potential degradant.
Comparative Analysis of Degradation under Stress Conditions
Forced degradation studies expose Oseltamivir Phosphate to harsh conditions to accelerate its degradation. The following table summarizes the degradation behavior and the formation of impurities under different stress conditions based on available data.
Table 1: Summary of Forced Degradation Studies on Oseltamivir Phosphate
| Stress Condition | Oseltamivir Phosphate Degradation (%) | Major Degradation Products/Impurities Observed | Reference |
| Acid Hydrolysis | |||
| 0.1 N HCl, 80°C, 30 min | ~9.7% | 9 degradation products, major one at RRT 0.91 (7.13%) | |
| 1.0 N HCl, 80°C, 30 min | ~26.3% | 13 degradation products, major ones at RRT 0.34 (12.02%) and RRT 0.91 (7.71%) | |
| Alkaline Hydrolysis | |||
| 0.1 N NaOH, RT | ~4.3% | 5 degradation products, major one at RRT 0.36 (3.83%) | |
| 0.1 N NaOH, 80°C, 10 min | ~14.7% | 6 degradation products, major one at RRT 0.91 (9.90%) | |
| Oxidative Degradation | |||
| 3% H₂O₂, 80°C, 2 hrs | ~3.0% | Major degradation product at RRT 0.91 (1.5%) | |
| Photolytic Degradation | |||
| UV and Sunlight | ~1.1% | Drug is relatively stable | |
| Thermal Degradation | |||
| 105°C, 48 hrs | Significant degradation | Not specified | [3] |
Note: RRT denotes Relative Retention Time. The specific identification of Impurity C and D from these RRT values is not explicitly stated in the source. However, it is known that Impurity C can be formed under hydrolytic conditions through N,N-acyl migration[4].
Experimental Protocols
The following are representative experimental protocols for conducting forced degradation studies on Oseltamivir Phosphate, based on methodologies described in the literature.
General Procedure for Stress Studies
A stock solution of Oseltamivir Phosphate is prepared in a suitable solvent (e.g., a mixture of water, methanol, and acetonitrile)[3]. Aliquots of this solution are then subjected to the following stress conditions:
Acid Hydrolysis
-
Treat the drug solution with an equal volume of 0.1 N or 1.0 N Hydrochloric Acid.
-
Reflux the mixture at 80°C for a specified duration (e.g., 30 minutes).
-
Cool the solution to room temperature and neutralize with an appropriate concentration of Sodium Hydroxide.
-
Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.
Alkaline Hydrolysis
-
Treat the drug solution with an equal volume of 0.1 N Sodium Hydroxide.
-
Keep the mixture at room temperature or heat at 80°C for a specified duration (e.g., 10 minutes).
-
Cool the solution to room temperature and neutralize with an appropriate concentration of Hydrochloric Acid.
-
Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.
Oxidative Degradation
-
Treat the drug solution with an equal volume of 3% Hydrogen Peroxide.
-
Heat the mixture in a water bath at 80°C for a specified duration (e.g., 2 hours).
-
Cool the solution to room temperature.
-
Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.
Photolytic Degradation
-
Expose the drug solution to UV light (e.g., 254 nm) and sunlight for a specified duration (e.g., 48 hours) as per ICH Q1B guidelines[3].
-
Prepare a control sample stored in the dark.
-
Dilute the solutions to the desired concentration with the mobile phase for HPLC analysis.
Thermal Degradation
-
Keep the solid drug substance or a solution in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 48 hours)[3].
-
Dissolve the solid sample or dilute the solution to the desired concentration with the mobile phase for HPLC analysis.
Analytical Method for Quantification
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used to separate and quantify Oseltamivir and its degradation products.
-
Column: C18, ODS (e.g., Inertsil® ODS-2, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., pH 2.5 phosphate buffer) and an organic solvent (e.g., methanol) in an isocratic or gradient elution mode[5].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at around 215-220 nm[5].
-
Column Temperature: Maintained at a constant temperature, for example, 25°C or 50°C[3].
Visualization of Degradation Pathways and Workflows
Degradation Pathway of Oseltamivir
The following diagram illustrates a simplified potential degradation pathway for Oseltamivir leading to the formation of Impurity C.
Caption: Potential degradation pathway of Oseltamivir to Impurity C.
Experimental Workflow for Forced Degradation Studies
This diagram outlines the typical workflow for conducting and analyzing forced degradation studies.
References
Unraveling the Degradation Profile of Oseltamivir Under Stress Conditions: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the stability of a drug under various stress conditions is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a comprehensive comparison of the stress degradation products of Oseltamivir (B103847), an antiviral medication, supported by experimental data and detailed methodologies.
Oseltamivir phosphate (B84403), the prodrug of the active neuraminidase inhibitor oseltamivir carboxylate, is susceptible to degradation under various environmental pressures. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are crucial to identify potential degradation products and establish the drug's intrinsic stability. This guide synthesizes findings from multiple studies to offer a comparative overview of Oseltamivir's degradation under acidic, alkaline, oxidative, thermal, and photolytic stress.
Comparative Analysis of Oseltamivir Degradation
The stability of Oseltamivir varies significantly depending on the nature of the stressor. Acidic and alkaline conditions tend to cause the most substantial degradation, while the drug exhibits greater stability under photolytic and thermal stress.
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 1.0 N HCl | 80 °C | 30 min | 74% | More than eleven degradation products observed, with major ones at RRT 0.34 and 0.91. | [1] |
| 0.1 N HCl | 80 °C | 30 min | ~10% | Nine degradation products observed. | [1] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 80 °C | 10 min | 85.2% | Six degradants detected at RRTs of 0.27, 0.36, 0.55, 0.81, 0.91, and 1.18. | [1] |
| 0.1 N NaOH | Room Temp | - | ~4.35% | Five degradation products observed. | [1] | |
| Oxidative Degradation | 3% v/v H₂O₂ | 80 °C | 2 hrs | 96.96% | Major degradation product (1.5%) at RRT 0.91. | [1] |
| 3% v/v H₂O₂ | - | - | ~0.59% | Negligible degradation under milder conditions. | [1] | |
| Photolytic Degradation | Sunlight (60,000–70,000 lux) | - | 2 days | 1.1% | Drug is relatively stable. | [1][2] |
| Thermal Degradation | Solid drug | 50 °C | 60 days | - | Considerable degradation, Imp-1 identified as a major product. | [2][3] |
RRT: Relative Retention Time
Characterization of Key Degradation Products
Several degradation products of Oseltamivir have been identified and structurally elucidated using advanced analytical techniques such as LC-MS, LC-NMR, and HR-NMR.[2] Under hydrolytic (acid and alkaline) stress, a total of five key degradation products, designated as Os I to Os V, have been generated and characterized.[2]
-
Os I and Os III: Identified as positional isomers of Os II and the parent drug, respectively, resulting from an N,N-acyl migration.[2]
-
Os II: Characterized as 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid.[2]
-
Os IV: Identified as 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid.[2]
-
Os V: Characterized as ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate.[2]
Notably, Os IV and Os V were previously unreported degradation products.[2] Furthermore, interactions with excipients, such as citrate (B86180) in powder for oral suspension formulations, can lead to the formation of other degradation products.[4]
Experimental Protocols for Stress Degradation Studies
The following are generalized methodologies for conducting forced degradation studies on Oseltamivir, based on protocols cited in the literature.
Preparation of Solutions
Standard stock solutions of Oseltamivir phosphate and its impurities are typically prepared by dissolving the appropriate amounts in a suitable diluent.[1] Sample solutions for analysis are prepared to a specific concentration, often around 1.4 mg/mL, and filtered through a 0.45 μm membrane filter before injection into the analytical system.[1]
Acidic Degradation
-
Treat a solution of Oseltamivir phosphate with 1.0 N hydrochloric acid (HCl).
-
Heat the mixture at 80°C for 30 minutes.[1]
-
Cool the solution and neutralize it with an appropriate base.
-
Dilute the sample to the desired concentration with a suitable diluent for analysis.
Alkaline Degradation
-
Treat a solution of Oseltamivir phosphate with 0.1 N sodium hydroxide (B78521) (NaOH).
-
Heat the mixture at 80°C for 10 minutes.[1]
-
Cool the solution and neutralize it with an appropriate acid.
-
Dilute the sample to the desired concentration with a suitable diluent for analysis.
Oxidative Degradation
-
Treat a solution of Oseltamivir phosphate with 3% v/v hydrogen peroxide (H₂O₂).
-
Heat the mixture in a water bath at 80°C for 2 hours.[1]
-
Cool the solution and dilute it to the desired concentration for analysis.
Photolytic Degradation
-
Expose the solid drug or a solution of the drug to sunlight providing an illumination of 60,000–70,000 lux for 2 days.[2]
-
Alternatively, expose the drug to UV light under standard conditions.[1]
-
Prepare a sample solution of the exposed drug for analysis.
Thermal Degradation
-
Subject the solid drug to a temperature of 50°C in a hot air oven for 60 days.[2]
-
At the end of the period, dissolve an appropriate amount of the stressed drug in a diluent to prepare a sample solution for analysis.
Analytical Method
A stability-indicating high-performance liquid chromatography (HPLC) method is commonly employed for the analysis of stressed samples. The method should be capable of separating the intact drug from its degradation products.
-
Column: A C18 column, such as Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm), is frequently used.[1]
-
Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., pH 2.5 buffer with 1% orthophosphoric acid) and methanol (B129727) in a specific ratio (e.g., 55:45, v/v).[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the forced degradation study of Oseltamivir.
Caption: Workflow for Oseltamivir Stress Degradation Studies.
Conclusion
This comparative guide highlights the degradation profile of Oseltamivir under various stress conditions. The drug is most susceptible to degradation in acidic and alkaline environments, leading to the formation of multiple degradation products. Understanding these degradation pathways and the identity of the resulting products is a critical aspect of drug development and quality control, ensuring the delivery of a safe and effective pharmaceutical product to patients. The provided experimental methodologies offer a foundation for researchers to conduct their own stability-indicating studies on Oseltamivir and other pharmaceutical compounds.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability indicating RP-HPLC method development and validation for oseltamivir API - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing Relative Response Factors for Oseltamivir Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing Relative Response Factors (RRFs) for known impurities of Oseltamivir. Accurate RRFs are crucial for the precise quantification of impurities in Oseltamivir drug substances and products, ensuring their quality, safety, and efficacy in line with regulatory requirements. This document outlines experimental protocols and presents a comparison of analytical techniques, offering valuable insights for researchers and professionals in pharmaceutical analysis and drug development.
Introduction to Relative Response Factors in Pharmaceutical Analysis
Oseltamivir and Its Specified Impurities
Oseltamivir is an antiviral medication used to treat and prevent influenza A and B. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list several specified impurities for Oseltamivir Phosphate (B84403). For the purpose of this guide, we will focus on the impurities designated in these pharmacopeias.
Quantitative Data Summary
The following table summarizes the known Relative Response Factors for some of the specified impurities of Oseltamivir Phosphate as listed in the USP monograph. It is important to note that RRF values for all specified impurities are not publicly available and may need to be determined experimentally.
Table 1: Known Relative Response Factors (RRF) for Oseltamivir Phosphate Impurities (USP)
| Impurity Name | Impurity Code (USP) | Relative Retention Time (RRT) | Relative Response Factor (RRF) |
| Impurity A | - | 0.18 | 1.4 |
| Impurity B | - | 0.49 | 2.7 |
| Impurity C | - | 1.45 | 0.9 |
| Impurity D | - | - | Not specified |
| Impurity E | - | - | Not specified |
| Impurity F | - | - | Not specified |
| Impurity G | - | - | Not specified |
| Impurity H | - | - | Not specified |
Data sourced from the Oseltamivir Phosphate Capsules monograph of the United States Pharmacopeia.[3]
Experimental Protocols
This section provides a detailed methodology for the determination of RRFs for Oseltamivir impurities using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely used and validated technique.
Protocol 1: Determination of RRF for Oseltamivir Impurities by HPLC-UV
This protocol is based on the principles outlined in various studies on Oseltamivir impurity analysis and general guidelines for RRF determination.[4][5]
1. Materials and Reagents:
-
Oseltamivir Phosphate Reference Standard (USP or EP grade)
-
Oseltamivir Impurity Reference Standards (A, B, C, D, E, F, G, H)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size (e.g., Inertsil ODS-2)[1][4]
-
Mobile Phase A: Buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient can be optimized to achieve adequate separation of all impurities from Oseltamivir. A starting point could be a linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Oseltamivir Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Oseltamivir Phosphate Reference Standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Impurity Stock Solutions (100 µg/mL): Accurately weigh and dissolve an appropriate amount of each impurity reference standard in the diluent.
-
Calibration Solutions: Prepare a series of at least five calibration solutions for both Oseltamivir and each impurity, covering a range from the limit of quantification (LOQ) to approximately 150% of the specified limit for each impurity. These solutions should be prepared by diluting the stock solutions.
4. RRF Calculation (Slope Method):
-
Inject the calibration solutions for Oseltamivir and each impurity into the HPLC system.
-
For each analyte, plot a calibration curve of peak area versus concentration.
-
Determine the slope of the linear regression line for Oseltamivir (SlopeAPI) and for each impurity (SlopeImpurity).
-
Calculate the RRF for each impurity using the following formula:
RRF = SlopeImpurity / SlopeAPI
5. System Suitability:
-
Inject a system suitability solution containing Oseltamivir and all known impurities to ensure adequate resolution, tailing factor, and theoretical plates are achieved.
Alternative Methodologies: A Comparative Overview
While HPLC-UV is a robust and widely used method, other techniques can also be employed for the determination of RRFs.
HPLC with Mass Spectrometric Detection (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, which can be particularly advantageous for the analysis of trace-level impurities.
Comparison with HPLC-UV:
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Good, but may be limited by co-eluting peaks with similar UV spectra. | Excellent, based on mass-to-charge ratio, minimizing interferences. |
| Sensitivity | Generally lower, with Limits of Detection (LOD) in the ng range.[5] | Significantly higher, with LODs often in the pg range. |
| RRF Determination | RRF is dependent on the chromophoric properties of the molecules. | RRF can be determined based on the ionization efficiency, which can be more consistent for structurally related compounds. |
| Cost & Complexity | Lower cost and less complex instrumentation and operation. | Higher initial investment and requires more specialized expertise. |
For impurities that lack a strong UV chromophore, LC-MS/MS would be a superior choice for accurate quantification and RRF determination.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described.
Caption: Workflow for RRF determination by HPLC-UV.
Caption: Comparison of HPLC-UV and LC-MS/MS for RRF determination.
Conclusion
The establishment of accurate Relative Response Factors is a critical aspect of impurity profiling for Oseltamivir. While the USP monograph provides RRF values for some key impurities, experimental determination is necessary for others. The detailed HPLC-UV protocol provided in this guide serves as a robust starting point for this purpose. For challenging separations or low-level impurities, the use of LC-MS/MS should be considered as a more sensitive and selective alternative. By following validated analytical procedures and understanding the comparative advantages of different techniques, researchers and drug development professionals can ensure the reliable quantification of Oseltamivir impurities, thereby safeguarding product quality and patient safety.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. uspnf.com [uspnf.com]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Toxicity Assessment of Oseltamivir Degradation Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oseltamivir (B103847), the active pharmaceutical ingredient in the antiviral medication Tamiflu®, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. The toxicological profile of these degradants is a critical aspect of drug safety and regulatory assessment. This guide provides a comparative analysis of the in-silico toxicity of oseltamivir and its primary degradation products, based on available scientific literature. The data presented herein is derived from computational predictions and serves as a valuable tool for early-stage risk assessment and for guiding further toxicological studies.
Executive Summary
Forced degradation studies on oseltamivir phosphate (B84403) have identified five primary degradation products, designated as Os I, Os II, Os III, Os IV, and Os V.[1][2] In-silico toxicity assessments, primarily utilizing TOPKAT (Toxicity Prediction by Komputer Assisted Technology) and DEREK (Deductive Estimation of Risk from Existing Knowledge) software, have been employed to predict the potential toxicities of these compounds.[1][2] The key findings from these computational studies indicate that while some degradation products are predicted to be less toxic than the parent drug, others may present specific toxicological concerns. This guide summarizes the available quantitative data, outlines the methodologies for in-silico toxicity prediction, and provides a visual representation of the oseltamivir degradation pathway.
Comparative In-Silico Toxicity Data
The following table summarizes the predicted toxicological endpoints for oseltamivir and its five degradation products based on the findings from a key study by Junwal et al. (2012).[1][2] The study utilized TOPKAT for quantitative predictions (e.g., carcinogenicity, developmental toxicity) and DEREK for knowledge-based toxicity alerts (e.g., mutagenicity, skin sensitization).
| Compound | Chemical Name | Carcinogenicity (NTP, Male Rat) | Developmental Toxicity Potential (DTP) | Ocular Irritancy | Mutagenicity (DEREK Alert) | Skin Sensitization (DEREK Alert) |
| Oseltamivir | Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate | 0.83 | 0.81 | Mild to Moderate | No Alert | No Alert |
| Degradation Product I (Os I) | Positional isomer of Os II | 0.00 | 0.00 | Non-irritant | No Alert | No Alert |
| Degradation Product II (Os II) | 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid | 0.00 | 0.00 | Non-irritant | No Alert | No Alert |
| Degradation Product III (Os III) | Positional isomer of Oseltamivir | 0.83 | 0.81 | Mild to Moderate | No Alert | No Alert |
| Degradation Product IV (Os IV) | 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid | 0.00 | 0.00 | Non-irritant | No Alert | No Alert |
| Degradation Product V (Os V) | Ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate | 0.04 | 0.00 | Non-irritant | No Alert | No Alert |
Note: Carcinogenicity and Developmental Toxicity Potential values from TOPKAT represent the probability of the compound being positive for that endpoint. DEREK provides qualitative alerts for potential toxicity.
Experimental Protocols
The in-silico toxicity assessment of oseltamivir and its degradation products was conducted using a combination of two main computational toxicology platforms: TOPKAT and DEREK.
Toxicity Prediction by Komputer Assisted Technology (TOPKAT)
TOPKAT is a software package that utilizes Quantitative Structure-Toxicity Relationship (QSTR) models to predict the toxic effects of chemicals. The general protocol for toxicity prediction using TOPKAT involves the following steps:
-
Input: The 2D chemical structure of the query molecule (oseltamivir or its degradation products) is imported into the software.
-
Model Selection: Specific toxicological endpoint models are selected for prediction. For the oseltamivir study, these included rodent carcinogenicity (NTP, male rat) and developmental toxicity potential (DTP).
-
Descriptor Calculation: The software calculates a set of molecular descriptors for the input structure. These descriptors quantify various physicochemical and structural features of the molecule.
-
QSTR Analysis: The calculated descriptors are then used as input for the pre-built QSTR models. These models are statistical equations that correlate the molecular descriptors with the toxicological endpoint of interest, based on a training set of compounds with known toxicity data.
-
Prediction and Validation: The model generates a quantitative prediction, typically as a probability of the compound being toxic. TOPKAT also provides an "Optimum Prediction Space" (OPS) analysis to assess the reliability of the prediction. A prediction is considered reliable if the query molecule falls within the OPS of the model.
Deductive Estimation of Risk from Existing Knowledge (DEREK)
DEREK is an expert rule-based system that predicts toxicity by identifying structural alerts (toxicophores) within a molecule that are associated with specific toxicities. The workflow for a DEREK analysis is as follows:
-
Input: The chemical structure of the compound of interest is drawn or imported into the DEREK software.
-
Knowledge Base Comparison: The software compares the input structure against a comprehensive knowledge base of structural alerts. This knowledge base is curated from public and proprietary data sources and links specific molecular substructures to known toxicological endpoints.
-
Alert Identification: If a structural alert is identified in the query molecule, DEREK provides a reasoning for the alert, including the toxicological endpoint (e.g., mutagenicity, skin sensitization), the level of confidence (e.g., certain, probable, plausible), and references to the underlying data.
-
Reporting: The output is a report detailing any identified toxicophores and the associated potential toxicities. For oseltamivir and its degradation products, the focus was on identifying alerts for mutagenicity and skin sensitization.
Visualizing the Degradation Pathway and In-Silico Workflow
To better understand the relationship between oseltamivir and its degradation products, as well as the process of in-silico toxicity assessment, the following diagrams are provided.
Caption: Forced degradation pathway of Oseltamivir.
Caption: Workflow for in-silico toxicity assessment.
References
A Comparative Guide to Inter-Laboratory Method Transfer for Oseltamivir Impurity D Analysis
This guide provides a comprehensive overview of the analytical method transfer process for the quantification of Oseltamivir Impurity D, a critical quality attribute in the production of the antiviral drug Oseltamivir. The successful transfer of analytical methods between laboratories is paramount to ensuring consistent product quality and regulatory compliance. This document outlines a robust High-Performance Liquid Chromatography (HPLC) method, presents a detailed protocol for its transfer, and offers comparative data to facilitate a seamless transition between research, development, and quality control environments.
Established Analytical Method for Oseltamivir and Impurity D
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the separation and quantification of Oseltamivir and its related substances, including Impurity D.[1] This method is designed to be specific, accurate, and precise, ensuring reliable detection of impurities.
Typical Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Inertsil ODS-2, 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic mixture of a buffered aqueous phase and an organic modifier, such as methanol (B129727) or acetonitrile.[1] For instance, a common mobile phase is a mixture of a pH 2.5 buffer and methanol in a 55:45 (v/v) ratio.[1]
-
Flow Rate: Typically maintained at 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength where both Oseltamivir and Impurity D have adequate absorbance, commonly around 215-226 nm.[1][2]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Injection Volume: A small, consistent volume, such as 2-20 µL.[2]
Method Transfer Workflow and Protocol
The transfer of an analytical procedure to a different laboratory requires a documented process to ensure the receiving unit is qualified to run the method.[3] This process is guided by principles outlined in ICH Q2(R2).[3][4]
Caption: Workflow for a typical analytical method transfer process.
The relationship between method development, validation, and transfer is crucial for the lifecycle management of an analytical procedure.
Caption: Lifecycle relationship of analytical procedures.
Comparative Performance Data
The core of a method transfer is the comparative analysis of results from both the originating (sending) and receiving laboratories. The acceptance criteria should be pre-defined in the transfer protocol.
| Performance Characteristic | Acceptance Criteria | Originating Lab Results | Receiving Lab Results | Status |
| Precision (Repeatability, n=6) | RSD ≤ 2.0% | 0.8% | 1.1% | Pass |
| Intermediate Precision (Ruggedness) | RSD ≤ 3.0% (between labs) | 1.2% | 1.5% | Pass |
| Accuracy (% Recovery of Spiked Impurity) | 95.0% - 105.0% | 99.5% | 98.7% | Pass |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9998 | 0.9995 | Pass |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10 | 0.05 µg/mL | 0.05 µg/mL | Pass |
| Resolution (Oseltamivir vs. Impurity D) | R > 2.0 | 7.5 | 7.1 | Pass |
Detailed Experimental Protocol
This section provides a detailed methodology for the analysis of Oseltamivir Impurity D.
4.1 Reagents and Materials
-
Oseltamivir Phosphate Reference Standard
-
Oseltamivir Impurity D Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid
-
Deionized Water
-
Volumetric flasks, pipettes, and autosampler vials
4.2 Chromatographic Conditions
-
Instrument: HPLC system with UV detector.
-
Column: Inertsil ODS-2 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Buffer (0.1% Orthophosphoric acid in water, pH adjusted to 2.5) and Methanol (55:45, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.[1]
-
Injection Volume: 10 µL.
4.3 Preparation of Solutions
-
Diluent: Mobile phase is used as the diluent.
-
Standard Stock Solution: Accurately weigh and dissolve Oseltamivir Phosphate and Oseltamivir Impurity D in the diluent to prepare a stock solution of a known concentration (e.g., 28 µg/mL for Oseltamivir and 56 µg/mL for Impurity D).[1]
-
Working Standard Solution: Dilute the stock solution to the target concentration for analysis (e.g., specification limit for the impurity).[1]
-
Sample Solution: Accurately weigh a quantity of the drug substance powder equivalent to 140 mg of Oseltamivir Phosphate into a 100 mL volumetric flask.[1] Add diluent, sonicate to dissolve, and make up to volume. Filter the solution through a 0.45 µm nylon filter before injection.[1]
4.4 System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Tailing Factor: Should be ≤ 2.0 for the Oseltamivir peak.[1]
-
Theoretical Plates: Should be > 2000 for the Oseltamivir peak.[1]
-
Repeatability: The %RSD of peak areas from five replicate injections of the standard solution should be ≤ 2.0%.[1]
4.5 Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform system suitability injections.
-
Inject the blank (diluent), followed by the standard solution and sample solutions.
-
Record the chromatograms and integrate the peaks corresponding to Oseltamivir and Impurity D.
4.6 Calculation The amount of Impurity D in the sample is calculated using the peak areas and the concentration of the standard solution.
Impurity (%) = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100
Conclusion
A successful method transfer for Oseltamivir Impurity D analysis relies on a well-validated, robust analytical method and a comprehensive transfer protocol with clearly defined acceptance criteria.[5] Open communication and collaboration between the originating and receiving laboratories are essential to address any potential issues and ensure the continued reliability of analytical data. Following the guidelines set by regulatory bodies like the ICH ensures that the transferred method is fit for its intended purpose, ultimately safeguarding product quality and patient safety.[6]
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. New update of the ICH Q2 (R2) Guideline [ams-lab.com]
- 5. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Analysis of Oseltamivir Impurities in Capsule and Oral Suspension Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of impurities found in different pharmaceutical formulations of Oseltamivir (B103847), specifically hard capsules and powder for oral suspension. The presence and profile of impurities are critical quality attributes that can impact the safety and efficacy of a drug product. This document summarizes known impurities, presents available data on their occurrence in different formulations, details analytical methodologies for their detection, and provides a logical workflow for their comparative analysis.
Introduction to Oseltamivir and Its Impurities
Oseltamivir is an antiviral medication used for the treatment and prevention of influenza A and B virus infections. It is a prodrug, hydrolyzed in the liver to its active form, oseltamivir carboxylate. Impurities in Oseltamivir drug products can originate from the synthesis of the active pharmaceutical ingredient (API), degradation of the API, or interactions between the API and excipients within the formulation.[1] Regulatory bodies require stringent control of these impurities.
Oseltamivir is available in two primary oral dosage forms: hard capsules (e.g., Tamiflu® 30 mg, 45 mg, 75 mg) and a powder for oral suspension which is reconstituted before dispensing.[2][3] The excipients in these formulations differ, which can lead to distinct impurity profiles. Capsule formulations typically contain inactive ingredients such as pregelatinized starch, talc, povidone K30, croscarmellose sodium, and sodium stearyl fumarate.[4][5] In contrast, the powder for oral suspension contains sorbitol, monosodium citrate, xanthan gum, and flavorings, among other components.[1] The presence of excipients like sorbitol in the oral suspension has been shown to lead to the formation of specific degradation products through interaction with Oseltamivir.[6]
Comparative Data on Oseltamivir Impurities
Table 1: Known Oseltamivir Impurities and Their Potential in Different Formulations
| Impurity Name | Structure/Origin | Potential Presence in Capsules | Potential Presence in Oral Suspension | Notes |
| Oseltamivir EP Impurity A | Process-related | Expected to be controlled within API specification | Expected to be controlled within API specification | A known process impurity from the synthesis of Oseltamivir.[1] |
| Oseltamivir EP Impurity B | Process-related | Expected to be controlled within API specification | Expected to be controlled within API specification | A known process impurity from the synthesis of Oseltamivir.[1] |
| Oseltamivir EP Impurity C (Oseltamivir Acid) | Hydrolysis degradant | Possible, especially under high humidity storage | Possible, due to the aqueous nature of the reconstituted suspension | The active metabolite of Oseltamivir.[1] |
| Oseltamivir EP Impurity D | Process-related/Degradant | Expected to be controlled within API specification | Expected to be controlled within API specification | A known process impurity and potential degradant.[1] |
| Oseltamivir EP Impurity E | Process-related | Expected to be controlled within API specification | Expected to be controlled within API specification | A known process impurity from the synthesis of Oseltamivir.[1] |
| Oseltamivir EP Impurity F | Process-related | Expected to be controlled within API specification | Expected to be controlled within API specification | A known process impurity from the synthesis of Oseltamivir.[1] |
| Oseltamivir EP Impurity G | Process-related | Expected to be controlled within API specification | Expected to be controlled within API specification | A known process impurity from the synthesis of Oseltamivir.[1] |
| Oseltamivir-Sorbitol Adduct | API-excipient interaction | Unlikely | Identified as a specific impurity in oral suspensions | This impurity is formed by a reaction between Oseltamivir and the excipient sorbitol.[6] |
Note: The quantitative levels of these impurities are expected to be controlled within the limits set by pharmacopeias and regulatory authorities. For instance, the USP monograph for Oseltamivir Phosphate (B84403) Capsules specifies acceptance criteria for various impurities.[7]
Experimental Protocols
The analysis of Oseltamivir impurities is predominantly carried out using High-Performance Liquid Chromatography (HPLC). Below is a representative experimental protocol synthesized from various published methods for the determination of Oseltamivir and its impurities.[4]
Objective: To separate, identify, and quantify Oseltamivir and its related impurities in capsule and oral suspension formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-2).
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M phosphate buffer, pH 5.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a 50:50 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient or controlled at 25°C.[4]
3. Preparation of Solutions:
-
Standard Solution: A stock solution of Oseltamivir Phosphate reference standard is prepared by dissolving an accurately weighed amount in the mobile phase to achieve a known concentration (e.g., 1 mg/mL). Working standards are prepared by further dilution.
-
Impurity Stock Solutions: If reference standards for specific impurities are available, individual stock solutions are prepared in a similar manner.
-
Sample Preparation (Capsules):
-
The contents of not fewer than 20 capsules are combined and mixed to create a homogenous powder.
-
An amount of powder equivalent to a single dose of Oseltamivir is accurately weighed.
-
The powder is transferred to a volumetric flask and dissolved in the mobile phase with the aid of sonication.
-
The solution is diluted to the mark with the mobile phase and filtered through a 0.45 µm syringe filter before injection.[4]
-
-
Sample Preparation (Oral Suspension):
-
The powder for oral suspension is reconstituted according to the manufacturer's instructions.
-
An accurately measured volume of the reconstituted suspension is transferred to a volumetric flask.
-
The suspension is diluted with the mobile phase and mixed thoroughly.
-
The solution is filtered through a 0.45 µm syringe filter prior to injection.
-
4. Data Analysis:
-
The retention times of the peaks in the sample chromatogram are compared with those of the reference standards for identification.
-
Quantification is typically performed using an external standard method, where the peak area of the impurity in the sample is compared to the peak area of the corresponding reference standard of a known concentration.
-
For unknown impurities, the concentration can be estimated using the peak area of the principal drug and a relative response factor (if known).
Workflow for Comparative Impurity Analysis
The following diagram illustrates a logical workflow for a comprehensive comparative analysis of impurities in different Oseltamivir formulations.
Conclusion
The impurity profile of Oseltamivir can vary between its capsule and oral suspension formulations, primarily due to differences in their excipient composition. While process-related impurities are expected to be present at comparable, controlled levels in both formulations, the oral suspension is susceptible to the formation of additional degradation products resulting from API-excipient interactions. Specifically, the reaction between Oseltamivir and sorbitol is a known source of a unique impurity in the oral suspension.
A robust, stability-indicating HPLC method is essential for the accurate identification and quantification of these impurities. The provided experimental protocol offers a general framework for such an analysis. For a comprehensive understanding, a direct comparative study of the commercial formulations is recommended. This will ensure the continued safety and quality of Oseltamivir products for all patient populations.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Analysis of Impurity Spectrum and Degradation of Impurities in Oseltamivir Phosphate Oral Suspension [chinjmap.com]
- 5. uspnf.com [uspnf.com]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Ethyl 4-acetamido-3-hydroxybenzoate
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Ethyl 4-acetamido-3-hydroxybenzoate (CAS No. 1346604-18-9).[1][2] Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Operational Plan: Safe Handling of this compound
Researchers and drug development professionals must employ a multi-layered approach to safety when working with this aromatic ester and amide. The following step-by-step procedures are mandatory:
-
Engineering Controls: All handling of this compound in powder form should be conducted in a certified chemical fume hood to minimize inhalation exposure. General laboratory ventilation must be maintained at all times.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to protect against potential skin, eye, and respiratory irritation.[3] This includes, but is not limited to, the equipment detailed in the table below.
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where this chemical is handled.[3] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] Contaminated clothing should be removed immediately and laundered before reuse.
-
Spill Response: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed, labeled container for disposal. For larger spills, contact your institution's environmental health and safety department.
Personal Protective Equipment (PPE) Specifications
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4][5] | To protect against splashes and airborne particles that can cause serious eye irritation.[3] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended), a flame-resistant lab coat, and closed-toe shoes.[6][7] | To prevent skin contact which may cause irritation.[3] Aromatic compounds can have varying levels of skin absorption. |
| Respiratory Protection | For handling powders, a NIOSH-approved N95 or higher respirator is required.[7] For situations with potential for vapor or aerosol generation, a full-face respirator with appropriate chemical cartridges should be used.[4][8] | To mitigate the risk of respiratory tract irritation from airborne particles or vapors.[3] |
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in clearly labeled, sealed, and chemically resistant containers.
-
Labeling: Ensure all waste containers are labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's certified waste management provider. Do not dispose of this chemical down the drain or in general waste.[3]
Visualizing the Safety Workflow
To further clarify the necessary safety procedures, the following diagram illustrates the logical flow of operations when handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. epa.gov [epa.gov]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
